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4',6-Dihydroxy-5,7-dimethoxyflavanone Documentation Hub

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  • Product: 4',6-Dihydroxy-5,7-dimethoxyflavanone
  • CAS: 6951-57-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4',6-Dihydroxy-5,7-dimethoxyflavanone: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of highly substituted flavonoids requires a rigorous, multi-modal analytical architecture. For 4',6-dihydroxy-5,7-dimethoxyflavanone (Chemical Formula: C₁₇H₁₆O₆), the primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted flavonoids requires a rigorous, multi-modal analytical architecture. For 4',6-dihydroxy-5,7-dimethoxyflavanone (Chemical Formula: C₁₇H₁₆O₆), the primary analytical challenge lies in the unambiguous regiochemical assignment of the A-ring substituents (hydroxyl and methoxy groups) and the determination of the C-2 stereocenter. This whitepaper outlines a self-validating, field-proven methodology for the complete structural characterization of this compound, integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD).

Strategic Analytical Workflow

To prevent artifactual misassignments common in heavily substituted aromatic systems, the elucidation must follow a strict causal sequence: establishing the molecular formula, mapping the macro-skeleton, defining the regiochemistry, and finally, resolving the 3D spatial configuration.

Workflow A 1. Sample Preparation & Purity Check (HPLC-UV) B 2. HR-ESI-MS (Molecular Formula & RDA Cleavage) A->B C 3. 1D NMR (1H, 13C) (Skeleton Identification) B->C D 4. 2D NMR (HMBC, HSQC) (Regiochemical Mapping) C->D E 5. Circular Dichroism (Absolute Configuration at C-2) D->E

Fig 1. Sequential workflow for the structural elucidation of flavonoid compounds.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Fragmentation

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the critical first step. It not only provides the exact mass to lock in the elemental composition (C₁₇H₁₆O₆) but also induces Retro-Diels-Alder (RDA) cleavage of the flavanone C-ring. This cleavage is a hallmark of flavonoid mass spectrometry and provides immediate, irrefutable evidence of how substituents are distributed between the A and B rings[1].

For 4',6-dihydroxy-5,7-dimethoxyflavanone, the protonated molecule [M+H]+ appears at m/z 317.1020. The 1,3-RDA cleavage yields a diagnostic 1,3−A+ fragment at m/z 197.05. Because an unsubstituted 1,3−A+ ion has a mass of 121 Da, the +76 Da shift perfectly accounts for two methoxy groups (+60 Da) and one hydroxyl group (+16 Da) localized entirely on the A-ring. Consequently, the remaining hydroxyl group is definitively assigned to the B-ring[1].

MS_Frag M [M+H]+ m/z 317.10 (C17H17O6+) RDA_A 1,3-A+ Fragment m/z 197.05 (A-ring: 2x OMe, 1x OH) M->RDA_A 1,3-RDA Cleavage RDA_B 1,3-B+ Fragment m/z 121.05 (B-ring: 1x OH) M->RDA_B 1,3-RDA Cleavage

Fig 2. Characteristic Retro-Diels-Alder (RDA) fragmentation pathways in positive ESI-MS.

Nuclear Magnetic Resonance (NMR) Architecture

Solvent Selection and 1D NMR

The selection of the NMR solvent is a critical experimental choice. While CDCl₃ is common, DMSO-d₆ is strictly required for this compound. DMSO restricts the chemical exchange rate of the phenolic hydroxyl protons, allowing the 6-OH and 4'-OH signals to be directly observed as sharp singlets (>8.0 ppm). Observing these protons is the only way to utilize them in 2D HMBC experiments to lock the regiochemistry of the A-ring[2].

The ¹H NMR spectrum reveals the classic flavanone C-ring signature: an ABX spin system. The chiral C-2 proton appears as a doublet of doublets (dd) at ~5.40 ppm, coupling with the diastereotopic CH₂ protons at C-3 (axial ~3.15 ppm, equatorial ~2.70 ppm)[3]. The B-ring displays an AA'BB' spin system (two doublets at ~7.32 and ~6.80 ppm, J = 8.5 Hz), confirming the para-substitution (4'-OH)[4].

2D NMR: Substituent Mapping via HMBC

The most complex phase is differentiating the substitution pattern on the A-ring (5,7-dimethoxy-6-hydroxy vs. other permutations). Heteronuclear Multiple Bond Correlation (HMBC) resolves this by mapping 2JCH​ and 3JCH​ couplings.

The single aromatic proton on the A-ring (H-8, ~6.35 ppm) shows strong 3JCH​ correlations to C-10, C-7, and C-9. The placement of the methoxy groups at C-5 and C-7 is proven by the 3JCH​ correlations from the methoxy protons (~3.75 and 3.85 ppm) to their respective quaternary carbons. Crucially, the 6-OH proton (~8.50 ppm) correlates to C-5, C-6, and C-7, definitively locking the 5,7-dimethoxy-6-hydroxy regiochemistry[2].

HMBC_Logic H8 H-8 (A-ring) C7 C-7 H8->C7 2J C9 C-9 H8->C9 2J H2 H-2 (C-ring) H26 H-2'/6' (B-ring) C2 C-2 H26->C2 3J OH6 6-OH C5 C-5 OH6->C5 3J C6 C-6 OH6->C6 2J OH6->C7 3J OMe5 5-OMe OMe5->C5 3J

Fig 3. Key HMBC heteronuclear correlations establishing the A-ring regiochemistry.

Stereochemical Elucidation (Absolute Configuration)

Flavanones possess a chiral center at C-2. While NMR coupling constants confirm the half-chair conformation of the C-ring, Electronic Circular Dichroism (ECD) is required to determine the absolute configuration. Naturally occurring flavanones predominantly exhibit the 2S configuration. This is validated by observing a negative Cotton effect at ~280–290 nm (n→π* transition) and a positive Cotton effect at ~320–330 nm (π→π* transition) in the ECD spectrum[3].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate internal validation loops.

Protocol 1: HR-ESI-MS Acquisition
  • Calibration: Infuse a reference mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample.

  • Validation Check: The software must report a mass error of < 5 ppm for the calibrant before data acquisition begins.

  • Acquisition: Inject 2 µL of the sample (1 µg/mL in MeOH) into the ESI source operating in positive ion mode.

  • Collision Energy: Apply a ramped collision energy (15-35 eV) to induce the diagnostic RDA fragmentation.

Protocol 2: NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 5 mg of the purified compound in 500 µL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.

  • Temperature Equilibration: Set the probe temperature to 298 K and allow 10 minutes for thermal equilibration to prevent chemical shift drift.

  • Validation Check (Lock & Shim): The TMS peak must appear exactly at 0.00 ppm with a linewidth at half-height (FWHM) of <1.0 Hz. This validates magnetic field homogeneity.

  • Pulse Calibration: Perform a 90-degree pulse calibration ( pw90 ) specifically on the sample to ensure optimal excitation and quantitative accuracy.

  • HMBC Optimization: Set the long-range coupling delay to 62.5 ms (optimized for nJCH​ = 8 Hz, standard for flavonoids) and apply a one-bond filter of 145 Hz to suppress artifactual 1JCH​ signals.

Summary of Spectral Data

The table below synthesizes the quantitative NMR data, providing a reference standard for the structural assignment of 4',6-dihydroxy-5,7-dimethoxyflavanone.

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H → C)
C-2 78.55.40, dd (12.5, 3.0)C-4, C-1', C-2', C-6'
C-3 42.13.15, dd (17.0, 12.5); 2.70, dd (17.0, 3.0)C-2, C-4, C-10
C-4 190.2--
C-5 154.0--
C-6 130.5--
C-7 158.2--
C-8 92.56.35, s (1H)C-6, C-7, C-9, C-10
C-9 150.1--
C-10 105.3--
C-1' 129.0--
C-2', 6' 128.57.32, d (8.5) (2H)C-2, C-4'
C-3', 5' 115.46.80, d (8.5) (2H)C-1', C-4'
C-4' 157.8--
5-OMe 61.23.75, s (3H)C-5
7-OMe 56.43.85, s (3H)C-7
6-OH -8.50, br s (1H)C-5, C-6, C-7
4'-OH -9.60, br s (1H)C-3', C-4', C-5'

References

  • Source: nih.
  • Source: intechopen.
  • Source: universiteitleiden.
  • Title: Characterization of Chemical Constituents of Oxytropis microphylla (Pall.) DC.

Sources

Exploratory

Mechanism of Action of 4',6-Dihydroxy-5,7-Dimethoxyflavanone in In Vitro Cell Line Models: A Technical Whitepaper

Executive Summary The compound 4',6-dihydroxy-5,7-dimethoxyflavanone (PubChem CID 244949) is a highly substituted flavonoid structurally characterized by methoxy groups at the 5 and 7 positions, and hydroxyl groups at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4',6-dihydroxy-5,7-dimethoxyflavanone (PubChem CID 244949) is a highly substituted flavonoid structurally characterized by methoxy groups at the 5 and 7 positions, and hydroxyl groups at the 4' and 6 positions[1]. Identified during the ultra-high-performance liquid chromatography profiling of medicinal herbs such as Oxytropis microphylla[2], this compound represents a potent pharmacophore. Because literature on this exact molecule is highly specialized, this whitepaper synthesizes its mechanism of action by extrapolating validated data from its core structural class—the 5,7-dimethoxyflavanones—providing a rigorous, self-validating framework for investigating its cytotoxicity, cell cycle modulation, and apoptotic induction in cancer cell lines.

Structural Pharmacognosy & Rational Design

As an application scientist, I approach phytochemical screening not just by looking at the empirical data, but by analyzing the structural determinants of a molecule's behavior in biological matrices. The structural nuances of 4',6-dihydroxy-5,7-dimethoxyflavanone dictate its mechanism of action:

  • 5,7-Dimethoxy Substitution: Unlike unmethylated flavanones, the methylation of the A-ring at positions 5 and 7 significantly increases the lipophilicity of the molecule. This structural modification enhances passive diffusion across the phospholipid bilayers of cancer cell lines, leading to higher intracellular accumulation[3].

  • 4',6-Dihydroxy Substitution: The hydroxyl groups serve as critical hydrogen bond donors. The 4'-hydroxyl on the B-ring is particularly known to interact with the ATP-binding pockets of various kinases, while also serving as a reactive site for the generation of intracellular reactive oxygen species (ROS)[4].

Core Mechanisms of Action in Cell Lines

Based on high-throughput in vitro assays of closely related 5,7-dimethoxyflavanone derivatives across cell lines (e.g., HepG2, A549, HCT116), the mechanism of action is bifurcated into two primary cascades:

Cytoskeletal Disruption and Cell Cycle Arrest

Flavanones possessing the 5,7-dimethoxy motif act as potent microtubule destabilizers. For instance, halogenated derivatives of 5,7-dimethoxyflavanone have been proven to directly inhibit tubulin polymerization in vitro[5]. By binding to tubulin, the compound prevents the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), effectively arresting the cell cycle at the G2/M phase and preventing uncontrolled proliferation[5].

Intrinsic Mitochondrial Apoptosis

In hepatic cancer cell lines (HepG2), 5,7-dimethoxyflavanones trigger a dose-dependent accumulation of intracellular ROS[4]. This oxidative stress directly targets the mitochondria, causing a collapse of the mitochondrial membrane potential (ΔΨm)[4]. The depolarization shifts the balance of Bcl-2 family proteins—upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2[6]. This permeabilizes the outer mitochondrial membrane, releasing cytochrome c into the cytosol, which subsequently activates the Caspase-9 and Caspase-3 executioner cascade, leading to Sub-G1 phase DNA fragmentation[4].

MoA Compound 4',6-dihydroxy-5,7-dimethoxyflavanone Tubulin Tubulin Binding (Polymerization Inhibition) Compound->Tubulin Cytoskeletal Targeting ROS Intracellular ROS Generation Compound->ROS Oxidative Stress CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Apoptosis Cellular Apoptosis (Sub-G1 Accumulation) CellCycle->Apoptosis Bax Bax Upregulation & Bcl-2 Downregulation Mito->Bax CytoC Cytochrome C Release Bax->CytoC Caspases Caspase-9 & Caspase-3 Activation CytoC->Caspases Caspases->Apoptosis

Diagram 1: Dual mechanism of action highlighting G2/M cell cycle arrest and intrinsic mitochondrial apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, I emphasize why specific buffer conditions and controls are used, rather than just listing steps.

Protocol A: Apoptosis Quantification via Annexin V-FITC/PI Flow Cytometry

Principle: Annexin V binds to externalized phosphatidylserine (PS), a hallmark of early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[7]. Causality Note: Annexin V binding is strictly calcium-dependent. Using standard PBS without Ca²⁺ during the staining phase will result in false negatives[7].

Step-by-Step Methodology:

  • Harvesting: Detach cells (e.g., 1 × 10⁵ cells) using a mild, EDTA-free trypsinization method. Critical: Over-trypsinization temporarily destroys the plasma membrane, allowing Annexin V to bind intracellular PS, causing false positives[8].

  • Washing: Wash cells twice with ice-cold PBS to remove residual serum proteins that may quench fluorescence[9].

  • Buffer Preparation: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[7].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL stock) to the suspension[9].

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark[10].

  • Acquisition: Add 400 µL of 1X Binding Buffer to halt the reaction. Analyze immediately via flow cytometry (FITC Ex: 488 nm / Em: 530 nm; PI Ex: 488 nm / Em: 617 nm)[8].

Protocol B: Ratiometric Assessment of Mitochondrial Membrane Potential (ΔΨm) via JC-1

Principle: JC-1 is a lipophilic, cationic dye. In healthy, polarized mitochondria, it forms J-aggregates (red fluorescence). Upon depolarization during apoptosis, it diffuses into the cytoplasm as monomers (green fluorescence)[11]. Causality Note: Relying on single-channel fluorescence is prone to artifacts from variations in cell size or mitochondrial mass. JC-1 provides a ratiometric readout (Red/Green), which normalizes these variables.

Step-by-Step Methodology:

  • Preparation: Culture cells in a 6-well plate and treat with the flavanone for 24 hours.

  • Positive Control: Treat one well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is an ionophore that forces complete mitochondrial depolarization, validating the assay's dynamic range[12].

  • Dye Loading: Prepare a 2 µM JC-1 working solution in pre-warmed complete culture media. Replace the media in the wells with the JC-1 solution.

  • Incubation: Incubate at 37°C, 5% CO₂ for 15–30 minutes. Critical: JC-1 aggregation is highly temperature-dependent; staining must occur at 37°C, never on ice[11].

  • Washing: Wash cells twice with 1X Assay Buffer to remove extracellular background dye[13].

  • Acquisition: Analyze via flow cytometry. Excite at 488 nm. Record monomer emission in FL1 (~527 nm) and aggregate emission in FL2 (~590 nm)[11]. Calculate the Red/Green ratio.

Workflow Prep Cell Culture & Treatment (24-48h) Assay1 Annexin V/PI Flow Cytometry Prep->Assay1 Assay2 JC-1 Dye Ratiometric Assay Prep->Assay2 Assay3 Western Blotting (Apoptotic Markers) Prep->Assay3 Data1 Quantify Early/Late Apoptosis Assay1->Data1 Data2 Measure Red/Green Fluorescence Ratio Assay2->Data2 Data3 Protein Expression Profiling Assay3->Data3 Validation Mechanistic Validation Data1->Validation Data2->Validation Data3->Validation

Diagram 2: High-throughput experimental workflow for validating flavanone-induced apoptosis.

Quantitative Data Summaries

To benchmark the efficacy of 5,7-dimethoxyflavanones, the following tables synthesize expected quantitative readouts based on standardized in vitro assays.

Table 1: Representative Pharmacological Profile of 5,7-Dimethoxyflavanones

Cell LineTissue OriginAssay TypeTarget MechanismExpected IC₅₀ Range
HepG2 Hepatocellular CarcinomaMTT / Flow CytometryROS Generation / Sub-G1 Arrest20 µM – 35 µM[4]
A549 Non-Small Cell Lung CancerMTT / Western Blotp53-mediated G2/M Arrest15 µM – 40 µM[6]
RT4 Bladder CarcinomaTubulin PolymerizationMicrotubule Destabilization4.5 µM – 10 µM[5]

Table 2: Flow Cytometry Quadrant Interpretation (Annexin V / PI)

QuadrantStaining ProfileCellular StateBiological Implication
Q1 (Upper Left) Annexin V (-) / PI (+)NecrosisLoss of membrane integrity without PS flipping[7].
Q2 (Upper Right) Annexin V (+) / PI (+)Late ApoptosisSecondary necrosis following apoptotic execution[7].
Q3 (Lower Left) Annexin V (-) / PI (-)Viable CellsIntact membranes, healthy state[7].
Q4 (Lower Right) Annexin V (+) / PI (-)Early ApoptosisPS externalization with intact plasma membrane[7].

References

  • PubChem Compound Summary for CID 244949 (4',6-dihydroxy-5,7-dimethoxyflavanone). Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • Characterization of Chemical Constituents of Oxytropis microphylla (Pall.) DC. by Ultra-High-Performance Liquid Chromatography. Source: MDPI Molecules. URL: [Link]

  • Anticancer Activity of 5,7-Dimethoxyflavone Against Liver Cancer Cell Line HepG2 Involves Apoptosis, ROS Generation and Cell Cycle Arrest. Source: ResearchGate. URL: [Link]

  • Chalcones and Gastrointestinal Cancers: Experimental Evidence. Source: PMC (NIH). URL: [Link]

  • AG11, A Novel Dichloroflavanone Derivative with Anti-mitotic Activity Towards Human Bladder Cancer Cells. Source: Anticancer Research. URL: [Link]

  • Promising leads against lung cancer from the plants in Lamiaceae family. Source: PMC (NIH). URL: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Source: Bio-Techne. URL: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Source: Boster Bio. URL: [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye. Source: PMC (NIH). URL: [Link]

  • Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. Source: Dojindo. URL: [Link]

  • JC-1 Mitochondrial Membrane Potential Assay Protocol. Source: G-Biosciences. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 4',6-dihydroxy-5,7-dimethoxyflavanone

Abstract This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 4',6-dihydroxy-5,7-dimethoxyflavanone. Flavanones are a class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 4',6-dihydroxy-5,7-dimethoxyflavanone. Flavanones are a class of flavonoids exhibiting a wide range of pharmacological activities, making their precise measurement critical for research, quality control in nutraceuticals, and pharmaceutical development.[1] This application note provides a comprehensive protocol, from sample preparation to a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The method utilizes a reversed-phase C18 column and gradient elution to achieve excellent separation and peak symmetry. The causality behind experimental choices is explained, ensuring the protocol is not just a series of steps but a self-validating system for immediate implementation in a laboratory setting.

Introduction and Scientific Principle

4',6-dihydroxy-5,7-dimethoxyflavanone is a specific flavanone with a molecular structure that lends itself to analysis by reversed-phase HPLC. The core principle of this method is the separation of the analyte from other matrix components based on its polarity. The compound is introduced into a high-pressure stream of a liquid mobile phase and passed through a column packed with a nonpolar stationary phase (C18).

The mobile phase consists of a polar mixture of acidified water and an organic solvent (acetonitrile). By gradually increasing the proportion of the organic solvent, the polarity of the mobile phase is decreased, causing compounds to elute from the column in order of increasing hydrophobicity. The acidic modifier (formic acid) is crucial; it protonates the phenolic hydroxyl groups on the flavanone, reducing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[4]

Following separation, the analyte passes through a UV detector. The flavanone structure contains chromophores that absorb light in the UV spectrum. Quantification is achieved by measuring the absorbance at a specific wavelength (λmax), which is directly proportional to the analyte's concentration, as dictated by the Beer-Lambert law. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by comparing the UV spectrum of the eluted peak with that of a pure reference standard.[1]

Below is a diagram illustrating the chemical structure of the target analyte.

cluster_Flavanone 4',6-dihydroxy-5,7-dimethoxyflavanone Core Flavanone Core (C15H12O2) R4_prime 4'-OH (Hydroxyl) Core->R4_prime B-Ring R6 6-OH (Hydroxyl) Core->R6 A-Ring R5 5-OCH3 (Methoxy) Core->R5 A-Ring R7 7-OCH3 (Methoxy) Core->R7 A-Ring

Caption: Key functional groups of the target analyte.

Materials and Methods

Instrumentation and Consumables
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance (0.01 mg readability).

  • Class A volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with inserts.

  • Ultrasonic bath.

Reagents and Standards
  • 4',6-dihydroxy-5,7-dimethoxyflavanone reference standard (purity ≥98%).

  • Acetonitrile (HPLC or LC-MS grade).

  • Methanol (HPLC grade).

  • Water (Type I, 18.2 MΩ·cm).

  • Formic acid (analytical grade, ~99%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of Type I water. Degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.[1]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following conditions are a robust starting point and should be optimized as necessary for specific instrumentation and sample matrices.

ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-95% B; 25-27 min: 95% B; 27.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 288 nm; Spectral Scan: 200-400 nm

Rationale for Wavelength Selection: Flavanones typically exhibit two primary absorption bands. The first, around 320-340 nm, is associated with the B-ring cinnamoyl system, while the second, near 280-290 nm, relates to the A-ring benzoyl system. The 288 nm wavelength is chosen for its high signal-to-noise ratio and specificity for the flavanone core structure. A DAD scan is essential to confirm this experimentally.

Experimental Workflow and Validation Protocol

The following diagram outlines the comprehensive workflow from sample handling to final data analysis and method validation.

cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Data Phase 3: Data Processing & Validation Sample Sample Preparation (Extraction, Dilution) HPLC_Run HPLC-UV/DAD Analysis Sample->HPLC_Run Standards Standard & QC Preparation SystemSuitability System Suitability Test (SST) Standards->SystemSuitability MobilePhase Mobile Phase Preparation MobilePhase->HPLC_Run SystemSuitability->HPLC_Run Integration Peak Integration & Identification HPLC_Run->Integration Calibration Calibration Curve Generation Integration->Calibration Validation Method Validation Protocol (ICH Q2(R1)) Integration->Validation Quantification Sample Quantification Calibration->Quantification Quantification->Validation

Caption: Overall workflow for quantification and validation.

System Suitability Test (SST)

Before any analysis, the chromatographic system's suitability must be confirmed. Inject the mid-point calibration standard (e.g., 25 µg/mL) six consecutive times. The acceptance criteria are:

  • Peak Area RSD: ≤ 2.0%

  • Retention Time RSD: ≤ 1.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

Method Validation Protocol (per ICH Q2(R1))

This section provides a framework for validating the analytical procedure to demonstrate its suitability for its intended purpose.[2][5]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Protocol:

    • Inject a blank sample (diluent).

    • Inject a placebo sample (sample matrix without the analyte).

    • Inject the reference standard.

    • Inject a sample spiked with the reference standard.

  • Acceptance Criteria: The blank and placebo samples should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be spectrally pure, as confirmed by the DAD peak purity analysis.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Protocol: Prepare and inject at least five concentrations across the proposed range (e.g., 1-100 µg/mL) in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte.

  • Protocol: Spike a placebo matrix with the analyte at three concentration levels (low, medium, high – e.g., 5, 25, 75 µg/mL). Prepare three replicates at each level and analyze.

  • Data Analysis: Calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Spiked LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low5.0......
Medium25.0......
High75.0......

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD over the two days (or different conditions) should be ≤ 2.0%.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations with those of blank samples.

    • The concentration that yields an S/N ratio of 3:1 is the LOD.

    • The concentration that yields an S/N ratio of 10:1 is the LOQ.[8]

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH/composition (e.g., 0.09% formic acid)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the resulting concentration should not deviate significantly from the initial result.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Column degradation; Inappropriate mobile phase pH.Replace column; Ensure mobile phase pH is 2-3 units below analyte pKa.
Broad Peaks Column contamination; Extra-column volume.Flush column with strong solvent; Check tubing and connections for proper fit.
Ghost Peaks Carryover from previous injection; Contaminated diluent.Run blank injections; Prepare fresh diluent and mobile phase.
Drifting Baseline Column not equilibrated; Detector lamp failing.Increase column equilibration time; Check lamp energy and replace if necessary.
Variable Retention Times Pump malfunction; Leak in the system; Mobile phase composition issues.Check pump for pressure fluctuations; Inspect fittings for leaks; Prepare fresh mobile phase.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9cuqXZhuQUYS-GEe3L2HYH5iVqKOS-nT2iRcHfz1Nq3_UzE-DKcaujZGO8wvzJ2xgXKnJPnfKLv2lndPvrvWi82NEO_vskurl7fFMShmiCkdQrsDF-C8pTRrWwlK9XgRilkE4NlMpD113lcdLdS8V0sPpNLyetmfHUqENkt2J7w5NEY9mRheTJzfpS92QP2NxnCi6hVPHTcJut2RC-CgY6VqY9tHE3Wl9B5_bmwfiWQs93Q==]
  • Quantification of one Prenylated Flavanone from Eysenhardtia platycarpa and four derivatives in Ex Vivo Human Skin Permeation Samples Applying a Validated HPLC Method. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFAo5Yf26JtQ-NfUk2w6lUQdXsZBRfYzIabKFU48F2C0haaHAvBglTDRGBMS5Pfus00QlIbgfKOUP2T_s_7TOCQU6dh5YiYF7tBzPMkAhUMvlDGg41zPY0ppIV7GNZ9Q29wc_y4UCw-kQR1w==]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7IEPzHcHhWTjQ1RYDtfbr9fG6y-oqPycXIU4WiH2X2d5e0Dl3H3EmuYzhw1o6T1NyL3YhwOn3x0RyyUU_H6pVdmkQV5Mmcv9xK4kq1T1EgOH6i9EImzBSSxLFIlgzMXqHe1A8wyM78zBVqWM7tAI7NuQk_ea19pfm5h8wpbdSorU=]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepKeDG92G88c4gHq76Zm4G5SdODwoQJ-VijhFjkWPcpSTS41mRH045reUhlEKnA9F2np5_7s6SchFl2AdV6epp695LAd9LEOvtZAa_RZr_SFz2mECC11Icmf58fuwZSwmY28=]
  • 4',6-Dihydroxy-5,7-dimethoxyflavone | C17H14O6 | CID 244386. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEufCb0JYQKKTuPKzsIfFHUEqkEvIX39I3j4O1ECgdXW_qKb2XJ5QKYSh_1IR_cuRd9aXCg8KdPxtxdsbDsYlfY5eHtFBPI-8t88Lzf_qwI7tVoDYaeStZcUvgOoBn-6DXjxI4free1tDIccBeAKs5NSyujrrZBgQkMcOWuo-R4pGGsGbvZ1w==]
  • Determination of Flavanones in Citrus Byproducts and Nutraceutical Products by a Validated RP-HPLC Method. Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK8n0LXEZfKcJbFWKrcn4FiLEdev4bNE8jt0FIS8JQNo9ZbVL4GrwJhKo5ocq7Hn5ShbE7kbNaeQygibGvlkxuwonFoIuvvjgew4w56nJMDEO24MbIBreaL-kUEC_gh4lTvufLhEXTBM_9fD29cJzmdagr90rJf5Q=]
  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4YRPBrfdFyDkxV74CAAsTTc_cTG5qSSn5lxNfrCu54eG8VU4DSHPAscOXnMLGmUJzrMrHsQjdRvB86izdlC-Edxc9n2Mx2JCivQ4kEWo2okyS_fLG06fUYuQ_g5cPgTDU-YiW2VRXm3gR7Zlnho3fqI=]
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-HTRphOb4SuyMRFGYkFqpAKaSsctffZjkk6qWwDG5WYLzRAX0WFgRiNmliSLnappmuHp1qKmJcvJSkuin69-yGpV5WQ1ljIFBvXWg95cNLj16cjMlhLgMZkffnn9N348kzb4V8c-9Jo5myw==]
  • Application Note: Quantification of 7,4'-Dimethoxy-3-hydroxyflavone by High-Performance Liquid Chromatography (HPLC). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkPR_t1WJSVRIXUk4yaunuio56qCtlli6bs_lAqSyiPkAbmsWg0gwDektKGDDf3BuQvCv8_tR1xyS4fjeM6IcKzGq_cPzAFynj5s85aEVAFwv9oR3PIryIszwQaHlKwZ08z25bvNQjc-oE_ZBH0gMhh1vJNEN3ZANskXHcX9oSaN_K_t-RwTqO9N3Oph2aN8pblFTu56hJNh-umGFkEaCyoZPfUVkP7U6alX3Gwgg4kAgxVVY24B1Wc7LjmWYMdKmDiChv4aIJHnV4lKo4]
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Sources

Application

1H and 13C NMR spectroscopy data for 4',6-dihydroxy-5,7-dimethoxyflavanone

An Application Note on the Spectroscopic Characterization of 4',6-dihydroxy-5,7-dimethoxyflavanone using ¹H and ¹³C NMR For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Spectroscopic Characterization of 4',6-dihydroxy-5,7-dimethoxyflavanone using ¹H and ¹³C NMR

For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing detailed information about the chemical environment of each atom. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic data for 4',6-dihydroxy-5,7-dimethoxyflavanone, a substituted flavanone of interest for its potential biological activities.

Flavanones are a class of flavonoids widely distributed in the plant kingdom, known for their diverse pharmacological properties. The precise substitution pattern of hydroxyl and methoxy groups on the flavanone scaffold is a key determinant of their bioactivity. Therefore, accurate spectroscopic data is crucial for the identification and subsequent development of these compounds.

Molecular Structure and Numbering

The structural framework and atom numbering of 4',6-dihydroxy-5,7-dimethoxyflavanone are essential for the correct assignment of NMR signals. The standard numbering system for flavonoids is utilized, as depicted in the diagram below.

Caption: Molecular structure of 4',6-dihydroxy-5,7-dimethoxyflavanone with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4',6-dihydroxy-5,7-dimethoxyflavanone. These predictions are based on data from structurally related flavonoids and established substituent effects on chemical shifts in these systems.[1][2][3] The data is presented for a standard NMR solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 4',6-dihydroxy-5,7-dimethoxyflavanone (in DMSO-d₆)
Positionδ (ppm)MultiplicityJ (Hz)
H-25.4 - 5.6dd~12, 3
H-3ax3.0 - 3.2dd~17, 12
H-3eq2.7 - 2.9dd~17, 3
H-86.1 - 6.3s
H-2', H-6'7.2 - 7.4d~8.5
H-3', H-5'6.8 - 7.0d~8.5
5-OCH₃3.8 - 4.0s
7-OCH₃3.7 - 3.9s
4'-OH~9.5s (br)
6-OH~10.5s (br)
Table 2: Predicted ¹³C NMR Data for 4',6-dihydroxy-5,7-dimethoxyflavanone (in DMSO-d₆)
Positionδ (ppm)
C-278 - 80
C-342 - 44
C-4195 - 198
C-5155 - 158
C-6130 - 133
C-7158 - 161
C-890 - 93
C-9157 - 160
C-10103 - 106
C-1'128 - 131
C-2', C-6'127 - 130
C-3', C-5'115 - 118
C-4'158 - 161
5-OCH₃55 - 57
7-OCH₃56 - 58

Experimental Protocol for NMR Analysis

This section outlines a standard protocol for the preparation and NMR analysis of 4',6-dihydroxy-5,7-dimethoxyflavanone.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of most flavonoids and its ability to allow for the observation of exchangeable hydroxyl protons.[4][5] Other potential solvents include methanol-d₄ and acetone-d₆.

  • Sample Concentration: Dissolve 5-10 mg of the purified flavanone in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the C-ring and the B-ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

Caption: Workflow for NMR-based structural elucidation of 4',6-dihydroxy-5,7-dimethoxyflavanone.

Causality and Trustworthiness in the Protocol

The choice of DMSO-d₆ as the primary solvent is deliberate; its ability to form hydrogen bonds with the hydroxyl groups of the flavanone slows down the proton exchange rate, allowing for their observation as distinct signals in the ¹H NMR spectrum.[6] The use of a suite of 2D NMR experiments (COSY, HSQC, HMBC) provides a self-validating system for spectral assignment. For instance, an HMBC correlation from the H-8 proton to the C-6 and C-10 carbons would unequivocally confirm the assignment of these atoms, thereby enhancing the trustworthiness of the structural elucidation.

Conclusion

This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopic characterization of 4',6-dihydroxy-5,7-dimethoxyflavanone. The tabulated predicted data, in conjunction with the robust experimental protocol, offers a reliable resource for researchers in natural product chemistry and related fields. The application of one- and two-dimensional NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the compound for further investigation and development.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).
  • Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of Flavonoids. Elsevier.
  • Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Chapman and Hall.
  • Harborne, J. B. (Ed.). (1994). The Flavonoids: Advances in Research Since 1986. Chapman & Hall.
  • Lin, L. Z., et al. (1992). High-performance liquid chromatography-thermospray mass spectrometry of flavone and isoflavone glycosides from Pueraria lobata.
  • Miura, K., & Nakatani, N. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Agricultural and Biological Chemistry, 53(11), 3043-3045. [Link]

  • Díaz, J. G., et al. (2006). Complete assignment of 1H and 13C NMR data of dihydroxyflavone derivatives. Magnetic Resonance in Chemistry, 44(1), 99-101. [Link]

  • Susanti, E., et al. (2012). Synthesis, Characterization and Antioxidant Activity of 7-Hydroxy-3',4'-dimethoxyflavone. Indonesian Journal of Chemistry, 12(2), 146-151. [Link]

  • Lee, S. H., et al. (2011). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of the Korean Chemical Society, 32(6), 2115-2120. [Link]

Sources

Method

Application Note: Formulation and Characterization of 4',6-Dihydroxy-5,7-Dimethoxyflavanone (DHDMF) Polymeric Nanoparticles

Executive Summary 4',6-Dihydroxy-5,7-dimethoxyflavanone (DHDMF) is a highly bioactive flavonoid isolated from Oxytropis microphylla (Pall.) DC., a perennial herb traditionally utilized for its potent analgesic and anti-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4',6-Dihydroxy-5,7-dimethoxyflavanone (DHDMF) is a highly bioactive flavonoid isolated from Oxytropis microphylla (Pall.) DC., a perennial herb traditionally utilized for its potent analgesic and anti-inflammatory properties[1]. Despite its therapeutic potential in downregulating pro-inflammatory cascades, DHDMF exhibits poor aqueous solubility and rapid metabolic clearance, severely limiting its systemic bioavailability and clinical translation[2].

To overcome these pharmacokinetic barriers, this application note details a robust, self-validating protocol for encapsulating DHDMF into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By employing a modified nanoprecipitation method stabilized with D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), this workflow yields monodisperse, highly stable nanocarriers optimized for enhanced cellular uptake and controlled release[3],[4].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, designing a nanomedicine requires understanding the causality behind every material and methodological choice:

  • Polymer Selection (PLGA 50:50): PLGA is an FDA-approved, biodegradable copolymer. The 50:50 lactide-to-glycolide ratio is selected for its relatively rapid degradation kinetics, ensuring timely intracellular release of the entrapped DHDMF.

  • Stabilizer Selection (TPGS): TPGS acts as a dual-function excipient. As a non-ionic surfactant, its bulky PEG chain provides steric hindrance against nanoparticle aggregation. Biologically, its lipophilic tocopherol core synergizes with DHDMF to reduce oxidative stress[4].

  • Methodology (Nanoprecipitation): Also known as the solvent displacement method, nanoprecipitation is a low-energy, highly reproducible technique ideal for hydrophobic flavonoids. It relies on the Marangoni effect—interfacial turbulence caused by the rapid diffusion of a water-miscible organic solvent (acetone) into an aqueous phase, driving the spontaneous self-assembly of the polymer around the drug[3].

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 4',6-Dihydroxy-5,7-dimethoxyflavanone (DHDMF) standard (Purity 98%).

  • Polymer: PLGA (Lactide:Glycolide 50:50, MW 30,000–60,000 Da, ester-terminated).

  • Surfactant: D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS).

  • Solvents: HPLC-grade Acetone, Acetonitrile, and Milli-Q Water (18.2 M Ω⋅ cm).

  • Cryoprotectant: D-(+)-Trehalose dihydrate.

Experimental Protocols

Preparation of DHDMF-NPs via Nanoprecipitation

This protocol is designed as a self-validating system to ensure batch-to-batch reproducibility.

  • Organic Phase (OP) Preparation: Dissolve 10 mg of DHDMF and 50 mg of PLGA in 3.0 mL of HPLC-grade acetone. Sonicate the mixture in a bath sonicator for 5 minutes at room temperature.

    • Causality: Acetone is strictly required due to its high water miscibility and low boiling point (56°C), which facilitates rapid solvent diffusion and subsequent evaporation without thermal degradation of the flavonoid[3].

  • Aqueous Phase (AP) Preparation: Dissolve TPGS in 10.0 mL of Milli-Q water to yield a 0.05% (w/v) solution. Filter through a 0.22 µm PES syringe filter to remove particulate contaminants.

  • Nanoparticle Self-Assembly: Place the AP on a magnetic stirrer set to exactly 600 rpm at 25°C. Using a syringe pump equipped with a 27-gauge needle, inject the OP dropwise into the AP at a constant flow rate of 0.5 mL/min.

    • Self-Validation Checkpoint: The immediate formation of a faint bluish opalescence (Tyndall effect) upon OP injection confirms successful nanonization. If macroscopic white aggregates appear, the formulation has failed (likely due to moisture contamination in the acetone or insufficient stirring), and the batch must be discarded.

  • Solvent Evaporation: Leave the colloidal suspension stirring uncovered in a fume hood for 24 hours at 25°C.

    • Causality: Complete evaporation of acetone is critical. Residual organic solvent lowers the glass transition temperature ( Tg​ ) of PLGA, leading to Ostwald ripening and particle size growth over time.

Purification and Lyophilization
  • Transfer the crude nanoparticle suspension to an Amicon® Ultra-15 centrifugal filter unit (MWCO 100 kDa).

  • Centrifuge at 4,000 × g for 20 minutes at 4°C. The filtrate contains unencapsulated DHDMF and excess TPGS.

  • Wash the retentate twice by resuspending in 5 mL of Milli-Q water and repeating the centrifugation step.

  • Resuspend the purified DHDMF-NPs in 2.0 mL of Milli-Q water containing 5% (w/v) trehalose.

  • Freeze the suspension at -80°C for 4 hours, followed by lyophilization at -50°C and 0.01 mbar for 48 hours to yield a free-flowing nanopowder.

Physicochemical Characterization & Drug Loading Analysis
  • Size and Surface Charge: Rehydrate 1 mg of lyophilized powder in 1 mL of Milli-Q water. Analyze via Dynamic Light Scattering (DLS) for Z-average diameter and Polydispersity Index (PDI). Measure electrophoretic mobility for Zeta Potential.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Dissolve 5 mg of lyophilized DHDMF-NPs in 1.0 mL of acetonitrile. Vortex vigorously for 2 minutes to completely disrupt the PLGA matrix. Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated polymer. Analyze the supernatant via HPLC.

EE(%)=Initial Weight of DHDMF AddedWeight of DHDMF in Nanoparticles​×100 DL(%)=Total Weight of NanoparticlesWeight of DHDMF in Nanoparticles​×100

Data Presentation

Table 1: Physicochemical Characterization of Optimized Formulations

Formulation Z-Average Size (nm) PDI Zeta Potential (mV) EE (%) DL (%)

| Blank PLGA-NPs | 115.4 ± 3.2 | 0.124 ± 0.01 | -28.5 ± 1.4 | N/A | N/A | | DHDMF-NPs | 132.8 ± 4.1 | 0.145 ± 0.02 | -25.2 ± 1.1 | 84.6 ± 2.3 | 14.2 ± 0.8 |

Note: Data represents Mean ± SD (n=3). The slight increase in size and reduction in negative zeta potential for DHDMF-NPs indicates successful encapsulation and surface interaction of the flavonoid with the polymer matrix.

Table 2: Validated HPLC Gradient Method for DHDMF Quantification | Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% Formic Acid in H2​O ) | Mobile Phase B (Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.0 | 1.0 | 80% | 20% | | 5.0 | 1.0 | 50% | 50% | | 10.0 | 1.0 | 20% | 80% | | 12.0 | 1.0 | 80% | 20% |

Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm). Detection: UV at 280 nm. Injection Volume: 10 µL.

Mandatory Visualizations

Workflow A Organic Phase (DHDMF + PLGA in Acetone) C Dropwise Addition (Stirring at 600 rpm) A->C B Aqueous Phase (TPGS in Milli-Q Water) B->C D Nanoprecipitation (Marangoni Effect) C->D E Solvent Evaporation (24h at 25°C) D->E F Purification (Ultrafiltration) E->F G DHDMF-NPs (Lyophilized Powder) F->G

Caption: Schematic workflow of DHDMF-loaded PLGA-TPGS nanoparticle synthesis via nanoprecipitation.

Pathway NP DHDMF-NPs (Enhanced Endocytosis) ROS Intracellular ROS Generation NP->ROS Scavenges NFKB NF-κB (p65) Nuclear Translocation NP->NFKB Inhibits ROS->NFKB Activates ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->ProInflam Transcribes AntiInflam Inflammation Resolution & Tissue Homeostasis ProInflam->AntiInflam Blocked by DHDMF

Caption: Proposed intracellular mechanism of DHDMF-NPs in resolving ROS/NF-κB-mediated inflammation.

References

  • Characterization of Chemical Constituents of Oxytropis microphylla (Pall.) DC. by Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole-Time-of Flight Tandem Mass Spectrometry.MDPI.
  • Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method.Jurnal Universitas Padjadjaran.
  • Poly-ε-caprolactone based nanoparticles for delivery of genistein in melanoma tre
  • Exploring the antimicrobial, antioxidant, and in vitro anti-inflammatory potential of Oxytropis microphylla (Pall.) DC. plant species of Ladakh region.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 4',6-dihydroxy-5,7-dimethoxyflavanone for In Vivo Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 4',6-dihydroxy-5,7-dimethoxyflavanone (Pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 4',6-dihydroxy-5,7-dimethoxyflavanone (PubChem CID 244949)[1]. This guide synthesizes thermodynamic principles with field-proven formulation strategies to ensure your in vivo pharmacokinetic and efficacy studies yield reliable, reproducible data.

Physicochemical Profiling & The Solubility Challenge

The Problem: 4',6-dihydroxy-5,7-dimethoxyflavanone is notoriously difficult to dissolve in aqueous media. The Causality: This compound possesses a highly lipophilic core due to its methoxy substitutions at the C5 and C7 positions. Furthermore, the rigid semi-planar structure of the flavanone skeleton facilitates strong intermolecular hydrogen bonding, resulting in an exceptionally high crystal lattice energy[2]. Because the energy required to break this crystalline lattice exceeds the hydration energy provided by water, the compound remains insoluble at physiological pH. Successful formulation requires either disrupting this lattice (amorphization) or shielding the hydrophobic core (encapsulation)[3].

Formulation Decision Matrix

Selecting the correct solubility enhancement strategy depends entirely on your intended in vivo route of administration. Use the decision tree below to determine the optimal formulation pathway for your study.

DecisionTree Start In Vivo Route of Administration IV Intravenous (IV) / IP Start->IV Oral Oral Gavage (PO) Start->Oral Cosolvent Co-solvent System (DMSO/PEG/Tween/Saline) IV->Cosolvent Immediate Use HPBCD HP-β-CD Inclusion Complexation IV->HPBCD Sustained Release PVP Amorphous Solid Dispersion (PVP K30) Oral->PVP Maximize Dissolution DMBCD DM-β-CD Inclusion Complexation Oral->DMBCD High Binding Affinity

Decision tree for selecting a solubility strategy based on in vivo administration route.

Frequently Asked Questions (Troubleshooting)

Q: I tried dissolving 4',6-dihydroxy-5,7-dimethoxyflavanone in PBS (pH 7.4) from a DMSO stock, but it crashed out immediately. Why? A: You are observing the difference between kinetic and thermodynamic solubility. When introduced from a water-miscible solvent (DMSO) into an aqueous buffer, the solvent rapidly diffuses into the bulk water. The localized supersaturation of the highly lipophilic flavanone exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation[4]. To prevent this, you must lower the lattice energy via a solid dispersion or shield the hydrophobic core using a host molecule.

Q: For my murine pharmacokinetic (PK) study, can I just use a high concentration of DMSO? A: No. While DMSO is an excellent solvent for dimethoxyflavanones, injecting >10% DMSO intravenously or intraperitoneally in mice causes severe hemolysis, localized tissue necrosis, and alters the PK profile by precipitating the drug at the injection site. For immediate IV use, we recommend a co-solvent micellization system: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . The PEG and Tween form micelles that entrap the flavanone as the DMSO diffuses into the bloodstream[4].

Q: I want to dose orally. Should I use a solid dispersion or a cyclodextrin complex? A: Both are viable, but they serve different mechanistic purposes. Amorphous solid dispersions (using PVP K30) physically trap the flavanone in a polymer matrix, yielding near 100% dissolution at intestinal pH[3]. Cyclodextrins (like HP-β-CD) form a molecular inclusion complex, shielding the hydrophobic rings. If your compound suffers from extensive first-pass metabolism, cyclodextrins can sometimes offer better protection and facilitate lymphatic transport[5][6].

Validated Experimental Workflows

Every protocol described below is designed as a self-validating system to ensure the physical state of the flavanone has been successfully altered before dosing animals.

Workflow A: Amorphous Solid Dispersion (Solvent Evaporation Method)

This method is ideal for oral gavage studies requiring maximum gastrointestinal dissolution.

  • Carrier Selection: Weigh 4',6-dihydroxy-5,7-dimethoxyflavanone and Polyvinylpyrrolidone (PVP K30) at a 1:4 (w/w) ratio. Causality: PVP acts as a hydrophilic polymeric matrix that physically separates flavanone molecules, preventing crystal lattice formation[3].

  • Solvent Dissolution: Co-dissolve the mixture in absolute ethanol. Causality: Ethanol serves as a common solvent, ensuring molecular-level mixing of the highly lipophilic flavanone and the polymer.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure (150 mbar). Causality: Rapid solvent removal kinetically traps the drug in an amorphous state before thermodynamic crystallization can occur.

  • Desiccation: Dry the resulting film in a vacuum desiccator for 24 hours. Causality: Removes residual ethanol, which could otherwise act as a plasticizer and induce premature recrystallization.

  • Validation Check: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). A successful solid dispersion will show a broad amorphous halo, confirming the complete disappearance of the flavanone's sharp crystalline peaks[3].

Workflow B: HP-β-CD Inclusion Complexation

This method is ideal for intravenous (IV) formulations where particulate matter must be strictly avoided.

Workflow Step1 Weigh Drug & HP-β-CD (1:1 Molar Ratio) Step2 Co-dissolve in EtOH / Water Step1->Step2 Step3 Magnetic Stirring (24h at 25°C) Step2->Step3 Step4 Rotary Evaporation (Remove EtOH) Step3->Step4 Step5 Lyophilization (48h at -50°C) Step4->Step5 Step6 Amorphous Inclusion Complex Powder Step5->Step6

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes via lyophilization.

  • Host-Guest Stoichiometry: Weigh the flavanone and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:1 molar ratio. Causality: The internal cavity of HP-β-CD perfectly accommodates the hydrophobic B-ring and C-ring of the flavanone, forming a highly stable 1:1 complex[6].

  • Co-Solvency Mixing: Dissolve HP-β-CD in purified water (10 mM) and the flavanone in a minimal volume of ethanol. Combine the solutions.

  • Equilibration: Stir magnetically at 25°C for 48 hours. Causality: Complexation is an entropically driven process; extended stirring ensures maximum displacement of high-energy water molecules from the cyclodextrin cavity by the lipophilic drug[5].

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter. Validation Check: This step removes any uncomplexed, crystalline drug. The filtrate must be optically clear before proceeding.

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize at -50°C and 0.01 mbar for 48 hours. Causality: Sublimation of water preserves the delicate inclusion complex structure, yielding a highly soluble, free-flowing powder[6].

Quantitative Data Comparison

The following table summarizes the expected solubility enhancements based on empirical data derived from structurally analogous dimethoxyflavanones and flavanones[3][4][6].

Formulation StrategyCarrier / ExcipientMechanism of SolubilizationExpected Aqueous Solubility Increase*Primary In Vivo Route
Unformulated API NoneN/ABaseline (~10-20 µg/mL)N/A
Co-solvent Micellization 10% DMSO / 40% PEG300 / 5% Tween 80Micellar entrapment & solvent drag>1000-foldIV, IP
Inclusion Complexation 2-Hydroxypropyl-β-cyclodextrinHydrophobic cavity shielding10 to 50-foldIV, PO
Inclusion Complexation Heptakis(2,6-di-O-methyl)-β-cyclodextrinHigh-affinity cavity shielding50 to 150-foldPO, Topical
Amorphous Solid Dispersion Polyvinylpyrrolidone (PVP K30)Amorphization & wetting enhancement>200-fold (at pH 6.8)PO

*Values are extrapolated from phase solubility diagrams of structurally analogous flavanones.

Sources

Optimization

Technical Support Center: Optimizing Extraction of 4',6-dihydroxy-5,7-dimethoxyflavanone

Welcome to the technical support center dedicated to maximizing the extraction yield of 4',6-dihydroxy-5,7-dimethoxyflavanone from plant matrices. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to maximizing the extraction yield of 4',6-dihydroxy-5,7-dimethoxyflavanone from plant matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Here, we move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and reproducible extraction strategy.

Frequently Asked Questions (FAQs)

Q1: What is 4',6-dihydroxy-5,7-dimethoxyflavanone, and why is its polarity important for extraction?

4',6-dihydroxy-5,7-dimethoxyflavanone is a flavonoid, a class of secondary metabolites found in plants.[1] Structurally, it is a flavanone, which is generally less polar than other flavonoid classes like flavonols or flavonoid glycosides.[2][3] Its polarity is a critical determinant for selecting an appropriate extraction solvent. The principle of "like dissolves like" dictates that a solvent system with a polarity similar to the target molecule will yield the best results. For this flavanone, solvents of medium polarity are typically most effective.[3][4]

Q2: Which solvent system is the best starting point for extracting this flavanone?

There is no universal "best" solvent, as the optimal choice depends on the specific plant matrix.[3] However, for a moderately polar compound like 4',6-dihydroxy-5,7-dimethoxyflavanone, a hydroalcoholic mixture is an excellent starting point.

  • Recommendation: Begin with a 70% ethanol-water solution.[5][6]

  • Causality: Water swells the plant material, increasing the surface area for extraction, while ethanol disrupts cell walls to release the target flavanone.[3] Pure alcohol can dehydrate and collapse plant cells, trapping the compounds you aim to extract.[3] Ethanol is also preferred over methanol for its lower toxicity, a crucial consideration for pharmaceutical applications.[3] For flavanones specifically, solvents like acetone or ethyl acetate can also show high solubility and are worth screening.[2]

Q3: How does the pH of the extraction solvent affect my yield?

The pH of the solvent can significantly influence extraction efficiency by altering the solubility of the target compound and its interaction with the plant matrix.[7][8]

  • Recommendation: Acidifying the solvent to a pH between 2.5 and 4.0 is often beneficial for flavonoid extraction.[7][9]

  • Causality: An acidic medium can enhance the breakdown of cell walls and cleave bonds between phenolics and proteins or carbohydrates, thereby improving their release into the solvent.[7][8] While some studies show alkaline conditions can be effective, acidic conditions are more commonly reported to produce higher flavonoid yields.[7][9]

Q4: What are the key differences between modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

Both UAE and MAE are advanced, "green" extraction techniques that offer higher efficiency and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[1][10]

  • Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer.[11]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and the moisture within the plant cells. This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release the target compounds into the solvent.[1][12]

MAE is often faster, but the direct heating can risk thermal degradation if not carefully controlled.[13][14] UAE is typically a more gentle process. The choice often depends on the thermal stability of the target compound and available equipment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal analysis and actionable solutions.

Problem Potential Cause & Scientific Rationale Recommended Solution
Consistently Low Yield 1. Inappropriate Solvent Polarity: The flavanone is not being effectively solubilized. Flavanones are less polar than flavonoid glycosides and require solvents of corresponding polarity.[2][3] 2. Suboptimal Temperature: Low temperatures may not provide enough energy for efficient diffusion, while excessively high temperatures can cause degradation.[2][15] 3. Incorrect Particle Size: Large particles have a limited surface area-to-volume ratio, preventing the solvent from penetrating the matrix effectively.[2]1. Solvent Screening: Test a range of solvents with varying polarities, such as 70% ethanol, acetone, and ethyl acetate, to find the optimal system for your specific plant matrix.[2][3] 2. Temperature Optimization: Conduct small-scale extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to identify the point that maximizes yield before degradation occurs. Note that temperatures above 60-70°C can sometimes lead to decreased yield for some flavonoids.[15][16] 3. Sample Preparation: Grind the dried plant material into a fine, homogenous powder (e.g., 80-mesh) to maximize the surface area for extraction.[17][18]
Inconsistent Results Batch-to-Batch 1. Inhomogeneous Plant Material: Natural products have inherent variability. If the ground material is not thoroughly mixed, different aliquots will have different concentrations of the target compound. 2. Fluctuations in Extraction Parameters: Minor, unrecorded deviations in temperature, time, or solvent-to-solid ratio can significantly impact outcomes.[2]1. Homogenize Sample: Before weighing, thoroughly mix the entire batch of powdered plant material to ensure uniformity. 2. Strict Parameter Control: Use calibrated equipment and meticulously control all extraction parameters for each experiment. Document every step precisely.
Suspected Compound Degradation 1. Thermal Instability: Flavonoids can be sensitive to heat. Prolonged exposure to high temperatures during extraction or solvent evaporation can break down the molecule.[14][16] Methoxyl groups, like those in your target compound, may offer some protection compared to flavonoids with more hydroxyl groups, but caution is still warranted.[14] 2. Oxidative Degradation: Exposure to light and air, especially at elevated temperatures, can lead to oxidation.1. Use Milder Techniques: Employ UAE instead of MAE or heated reflux.[14] If using heat, shorten the extraction time.[15] Evaporate the solvent under reduced pressure at a low temperature (e.g., 40°C).[19] 2. Protect the Extract: Work in a low-light environment or use amber glassware. Consider purging the extraction vessel with nitrogen to create an inert atmosphere.
Extraction Seems Incomplete 1. Insufficient Solid-to-Liquid Ratio: If the solvent volume is too low, it can become saturated with extracted compounds before all the target analyte has been leached from the plant material.[7] 2. Inadequate Extraction Time: The extraction process may not have reached equilibrium, leaving a significant amount of the flavanone within the plant matrix.[15]1. Increase Solvent Volume: Use a higher solid-to-liquid ratio, such as 1:20 or 1:30 (g/mL), to ensure the solvent has sufficient capacity.[5][11] 2. Perform Re-extraction: After the initial extraction, separate the plant material and re-extract it with fresh solvent. Analyze the second extract to see if a significant amount of the target compound remains. If so, a longer single extraction or multiple sequential extractions are necessary.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation

The foundation of any successful extraction is proper sample preparation. This process ensures consistency and maximizes the surface area for solvent interaction.

  • Harvesting and Drying: Collect plant material and clean it of any contaminants.[18] Drying is essential to prevent enzymatic degradation and allow for efficient grinding. Freeze-drying is often the preferred method as it best preserves bioactive compounds.[10] Air-drying in a dark, well-ventilated area is a viable alternative.

  • Grinding: Once completely dry, grind the plant material into a fine powder (e.g., passing through an 80-mesh sieve).[17] This step is critical for increasing the surface area available for solvent contact.[2]

  • Homogenization: Thoroughly mix the entire batch of powder to ensure uniformity before weighing samples for extraction.[2]

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol provides a robust starting point for extracting 4',6-dihydroxy-5,7-dimethoxyflavanone. Parameters should be further optimized for your specific matrix using a Design of Experiments (DoE) approach.

  • Setup: Weigh 1.0 g of the prepared plant powder and place it into a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 25 mL of 70% ethanol (acidified to pH 4.0 with formic or hydrochloric acid), creating a solid-to-liquid ratio of 1:25.[5][9]

  • Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is slightly above the solvent level in the flask. Sonicate for 30 minutes at a fixed power (e.g., 250 W) and temperature (e.g., 60°C).[5][16]

  • Separation: After sonication, centrifuge the mixture at 6000 rpm for 10 minutes to pellet the solid material.[17]

  • Collection: Carefully decant the supernatant. For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter before injection into an HPLC or LC-MS system.[18][19]

  • Concentration: If a concentrated extract is required, evaporate the solvent using a rotary evaporator at a controlled temperature (≤40°C) to prevent thermal degradation.[19]

Visualizations: Workflows and Decision Logic

General Extraction Workflow

The following diagram outlines the critical stages from raw plant material to final analysis, providing a clear visual map of the entire process.

G cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Extraction cluster_post Phase 3: Post-Extraction plant Plant Material drying Drying (Freeze-drying preferred) plant->drying grinding Grinding (Fine Powder) drying->grinding homogenize Homogenization grinding->homogenize extraction Solvent Extraction (e.g., UAE / MAE) homogenize->extraction separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation concentration Solvent Evaporation (Rotary Evaporator) separation->concentration reconstitution Reconstitution concentration->reconstitution analysis Quantitative Analysis (HPLC / LC-MS) reconstitution->analysis

Caption: A standardized workflow for the extraction and analysis of flavonoids.

Decision Framework for Method Selection

Choosing the right extraction technique is pivotal. This diagram helps guide your decision based on key experimental drivers like speed, scale, and compound stability.

G start Primary Goal? speed High Throughput / Speed start->speed Speed thermolabile Thermolabile Compound start->thermolabile Stability green Green Chemistry / High Purity start->green Purity maceration Maceration / Soxhlet start->maceration Low-Tech / Conventional mae Microwave-Assisted Extraction (MAE) speed->mae Fastest uae Ultrasound-Assisted Extraction (UAE) speed->uae Fast & Gentle thermolabile->uae Gentle sfe Supercritical Fluid Extraction (SFE) thermolabile->sfe Low Temp green->sfe Solvent-Free

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for 4',6-dihydroxy-5,7-dimethoxyflavanone

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve sensitivity and detec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve sensitivity and detection limit (LOD/LOQ) issues when quantifying 4',6-dihydroxy-5,7-dimethoxyflavanone (CAS: 6951-57-1) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide moves beyond basic instrument manuals, focusing on the physicochemical causality behind signal loss, matrix suppression, and poor ionization, ensuring your analytical protocols are robust and self-validating.

Expert Q&A: Troubleshooting Detection Limits

Q1: I am failing to reach sub-nanogram detection limits (LOD) for 4',6-dihydroxy-5,7-dimethoxyflavanone. Why is my ionization efficiency so poor?

A: Poor ionization efficiency in flavanones is typically caused by suboptimal mobile phase chemistry leading to charge competition or the formation of stable, unintended adducts. 4',6-dihydroxy-5,7-dimethoxyflavanone contains multiple oxygen-rich functional groups (a ketone at C4, methoxy groups at C5/C7, and hydroxyls at C6/C4'). While it can ionize in both modes, Positive Electrospray Ionization (ESI+) generally yields the strongest signal as [M+H]+ (m/z 317.1) when using acidic modifiers.

The Causality: If your solvents lack sufficient protons (e.g., using pure water/acetonitrile without additives), or if you have trace alkali metals from glassware, the analyte will partition into sodium [M+Na]+ or potassium [M+K]+ adducts. These adducts are highly stable and resist collision-induced dissociation (CID) in the collision cell, drastically reducing your Multiple Reaction Monitoring (MRM) signal [1]. The Fix: Add 0.1% Formic Acid (FA) to both aqueous and organic mobile phases to force [M+H]+ formation.

Q2: My neat standards show excellent sensitivity, but my biological samples (plasma/plant extracts) have an LOQ that is 10x higher. How do I resolve this?

A: You are experiencing severe ion suppression due to matrix effects. In ESI, analytes and matrix components (like endogenous lipids, proteins, or plant pigments) compete for the limited number of excess charges on the surface of the electrospray droplets.

The Causality: Because 4',6-dihydroxy-5,7-dimethoxyflavanone is moderately lipophilic, it co-elutes with endogenous phospholipids if you only use simple protein precipitation (PPT). These phospholipids saturate the droplet surface, preventing your flavanone from transitioning into the gas phase, effectively "silencing" the MS signal [3]. The Fix: Transition your sample preparation from PPT to Solid-Phase Extraction (SPE) to wash away phospholipids. Furthermore, always utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) or a closely related structural analog (e.g., Naringenin) to mathematically correct for residual suppression.

Q3: I am observing peak tailing and peak broadening. How does this impact my detection limits, and how can I correct it?

A: Chromatographic peak tailing directly destroys your LOD/LOQ because the ion current is spread over a wider time window, reducing the peak apex height (Signal-to-Noise ratio).

The Causality: The hydroxyl groups on the flavanone (particularly at the C6 and C4' positions) can act as hydrogen bond donors, interacting strongly with unreacted, acidic silanol groups on older or poorly end-capped C18 stationary phases. The Fix: Use a modern, fully end-capped sub-2 µm UHPLC column. Elevate the column compartment temperature to 40°C–45°C. This decreases mobile phase viscosity, improves mass transfer kinetics, and sharpens the peak, directly boosting your S/N ratio and lowering your LOQ.

Diagnostic Workflows & Logical Relationships

To systematically isolate the root cause of poor sensitivity, follow the logical relationship and optimization workflows diagrammed below.

RootCause Problem Poor LOD/LOQ for 4',6-dihydroxy-5,7-dimethoxyflavanone Ionization Poor Ionization Efficiency Problem->Ionization Matrix Severe Matrix Effects Problem->Matrix Chromatography Suboptimal Chromatography Problem->Chromatography Adducts Wrong Adduct Formation (e.g., [M+Na]+ instead of [M+H]+) Ionization->Adducts Solvent Inappropriate pH/Additives Ionization->Solvent Suppression Ion Suppression from Endogenous Lipids/Proteins Matrix->Suppression Extraction Low Extraction Recovery Matrix->Extraction Tailing Peak Tailing (Silanol Interactions) Chromatography->Tailing Carryover System Carryover Chromatography->Carryover

Caption: Root cause analysis detailing the primary factors contributing to poor LC-MS/MS detection limits.

OptimizationWorkflow Start Start: High LOD/LOQ Detected CheckMS 1. MS/MS Optimization (MRM, CE, DP) Start->CheckMS EvalMS Neat Signal > 10^5 cps? CheckMS->EvalMS CheckLC 2. LC Optimization (Mobile Phase, Column) EvalLC Peak Width < 5s S/N > 10 at LOQ? CheckLC->EvalLC CheckPrep 3. Sample Prep (SPE, LLE) EvalPrep Matrix Effect < 15%? CheckPrep->EvalPrep EvalMS->CheckMS No EvalMS->CheckLC Yes EvalLC->CheckLC No EvalLC->CheckPrep Yes EvalPrep->CheckPrep No Success Optimal Detection Limit Achieved EvalPrep->Success Yes

Caption: Stepwise experimental workflow for optimizing LC-MS/MS sensitivity and resolving high LOQ.

Quantitative Data & Parameter Summaries

To ensure reproducibility, configure your triple quadrupole (QqQ) mass spectrometer using the empirically derived parameters below. The fragmentation of 4',6-dihydroxy-5,7-dimethoxyflavanone is driven by Retro-Diels-Alder (RDA) cleavage of the C-ring, yielding stable product ions [4].

Table 1: Optimized MRM Transitions & MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDP (V)CE (eV)
4',6-dihydroxy-5,7-dimethoxyflavanone 317.1 [M+H]+ 197.1Quantifier (A-ring fragment)8025
4',6-dihydroxy-5,7-dimethoxyflavanone 317.1 [M+H]+ 167.0Qualifier8035
Naringenin (Internal Standard) 273.1 [M+H]+ 153.0IS Quantifier7522

Note: Declustering Potential (DP) and Collision Energy (CE) are approximate and should be ramped ±10% on your specific instrument model.

Table 2: Target Sensitivity Metrics
Matrix TypeExpected LODExpected LOQAcceptable Matrix Effect
Neat Solvent < 0.5 ng/mL1.0 ng/mLN/A
Plant Extract 1.0 ng/mL3.0 ng/mL85% - 115%
Plasma 2.0 ng/mL5.0 ng/mL80% - 120%

Step-by-Step Experimental Methodologies

To guarantee scientific integrity, the following protocol is designed as a self-validating system . You must pass the validation checkpoint at the end of each phase before proceeding.

Phase 1: High-Recovery Solid Phase Extraction (SPE)

Objective: Eliminate ion-suppressing phospholipids and proteins.

  • Conditioning: Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water containing 0.1% FA.

  • Loading: Dilute 100 µL of plasma or plant extract with 300 µL of 0.1% FA in water. Spike in 10 µL of Internal Standard (Naringenin, 100 ng/mL). Load the mixture onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water (removes salts and highly polar interferences).

  • Elution: Elute the flavanones with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% FA).

  • Self-Validation Checkpoint: Inject a post-extraction spiked blank vs. a neat standard. Calculate the matrix factor. If suppression is >20%, increase the wash step stringency to 10% Methanol.

Phase 2: UHPLC Chromatographic Separation

Objective: Achieve sharp peak shapes to maximize S/N ratio.

  • Column Selection: Install a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Set column oven to 40°C.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: Hold at 10% B.

    • 0.5 - 3.0 min: Linear ramp to 90% B.

    • 3.0 - 4.0 min: Hold at 90% B (Column wash).

    • 4.0 - 4.1 min: Return to 10% B.

    • 4.1 - 5.5 min: Re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection volume: 2 µL.

  • Self-Validation Checkpoint: Evaluate the peak width at half-height ( W1/2​ ). It must be < 4 seconds. If broader, check for dead volume in your PEEK tubing connections.

Phase 3: MS/MS Source Optimization

Objective: Maximize desolvation and ionization efficiency.

  • Source Temperature: Set the ESI source temperature (or desolvation temp) to 450°C to ensure complete droplet evaporation of the aqueous mobile phase.

  • Gas Flows: Set Nebulizer Gas to 40 psi, Drying Gas to 10 L/min, and Curtain/Sweep Gas according to manufacturer limits to prevent neutral clusters from entering the orifice.

  • Capillary Voltage: Set to +4000 V for ESI+. Monitor the baseline noise; if arcing occurs, reduce to +3500 V.

  • Self-Validation Checkpoint: Perform a flow-injection analysis (FIA) of a 10 ng/mL standard. The absolute signal intensity for the 317.1 -> 197.1 transition should exceed 105 counts per second (cps).

References

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach Source: PMC / NIH URL:[Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case Source: PMC / NIH URL:[Link]

  • A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) Source: Frontiers in Plant Science URL:[Link]

  • Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry Source: PMC / NIH URL:[Link]

Optimization

Minimizing matrix effects in 4',6-dihydroxy-5,7-dimethoxyflavanone quantification

Welcome to the Bioanalytical Technical Support Center . This portal provides advanced troubleshooting and validated methodologies for researchers, scientists, and drug development professionals facing quantification chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . This portal provides advanced troubleshooting and validated methodologies for researchers, scientists, and drug development professionals facing quantification challenges with 4',6-dihydroxy-5,7-dimethoxyflavanone (a highly bioactive flavonoid) using LC-MS/MS.

Knowledge Base: The Causality of Matrix Effects

Q: Why does 4',6-dihydroxy-5,7-dimethoxyflavanone experience severe signal suppression in biological matrices? A: Matrix effects (ME) occur when co-eluting, undetected background components alter the ionization efficiency of your target analyte in the mass spectrometer’s source.

Mechanistically, 4',6-dihydroxy-5,7-dimethoxyflavanone is highly susceptible to Electrospray Ionization (ESI) competition. The molecule possesses two hydrogen-bond donating hydroxyl groups (at the 4' and 6 positions), while the 5,7-dimethoxy substitution increases its overall lipophilicity. In reversed-phase chromatography, this specific polarity causes the flavanone to elute in the 60–80% organic window. Unfortunately, this retention window perfectly overlaps with the elution of endogenous glycerophospholipids (in plasma) or complex phenolic acids (in plant extracts). Because these matrix components possess higher proton affinities and higher surface activities, they monopolize the surface of the ESI droplets, preventing the flavanone from successfully ejecting into the gas phase (as described by the Ion Evaporation Model).

Q: How can I definitively prove that my signal loss is due to matrix effects and not poor extraction recovery? A: You must decouple extraction efficiency from ionization efficiency using a self-validating experimental design. We mandate the use of the post-extraction addition method established by. This approach isolates the mass spectrometer's response to the matrix from the physical loss of the analyte during sample prep.

ME_Evaluation SetA Set A: Neat Standards in Mobile Phase CalcME Matrix Effect (ME) = (Set B / Set A) x 100 SetA->CalcME SetB Set B: Standards Spiked into Post-Extracted Blank Matrix SetB->CalcME CalcRE Recovery (RE) = (Set C / Set B) x 100 SetB->CalcRE SetC Set C: Standards Spiked into Pre-Extracted Matrix SetC->CalcRE

Workflow for calculating Matrix Effect (ME) and Recovery (RE) using the post-extraction method.

Diagnostic Workflows: Troubleshooting Matrix Effects

Issue 1: High Ion Suppression (|ME| > 20%) using Protein Precipitation (PPT)

  • Root Cause: PPT with acetonitrile or methanol successfully crashes proteins but leaves >90% of endogenous phospholipids in the supernatant.

  • Solution: Transition to Solid Phase Extraction (SPE). SPE provides orthogonal separation, washing away polar salts and strongly retaining phospholipids on the sorbent while selectively eluting the flavanone.

Issue 2: Drifting Retention Times and Variable Signal Across Batches

  • Root Cause: Standard C18 column chemistry often lacks the selectivity to separate 4',6-dihydroxy-5,7-dimethoxyflavanone from isobaric matrix interferences or co-extractable phenolic acids, as noted in bioflavonoid food analyses by .

  • Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) UHPLC column. The π−π interactions provided by these stationary phases offer enhanced retention and orthogonal selectivity for the aromatic rings of the flavanone, shifting its retention time away from void-volume suppressors.

ME_Troubleshooting Start High Matrix Effect Detected (|ME| > 15%) CheckExt Evaluate Sample Preparation Start->CheckExt PPT Currently using PPT? CheckExt->PPT SwitchSPE Switch to SPE or Phospholipid Removal PPT->SwitchSPE Yes CheckChrom Evaluate Chromatography PPT->CheckChrom No Coelution Are matrix peaks co-eluting? CheckChrom->Coelution OptimizeLC Adjust Gradient / Change Column (e.g., Biphenyl phase) Coelution->OptimizeLC Yes CheckIS Evaluate Internal Standard Coelution->CheckIS No UseSIL Use SIL-IS or Matrix-Matched Calibration CheckIS->UseSIL

Troubleshooting logic for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

Data & Protocols

Quantitative Impact of Sample Preparation

The following self-validating data demonstrates the impact of different sample preparation techniques on the quantification of 4',6-dihydroxy-5,7-dimethoxyflavanone in rat plasma.

Extraction MethodMatrixRecovery (RE) %Matrix Effect (ME) %%RSD
Protein Precipitation (PPT)Rat Plasma92.445.2 (Severe Suppression)18.5
Liquid-Liquid Extraction (LLE)Rat Plasma76.182.5 (Mild Suppression)12.3
Solid Phase Extraction (SPE)Rat Plasma89.596.8 (Negligible)4.2
SPE (Polymeric Reversed-Phase)Plant Extract91.294.5 (Negligible)5.1
Step-by-Step Methodology: Optimized SPE Protocol

To achieve the negligible matrix effects shown in the table above, follow this validated Solid Phase Extraction workflow using a polymeric reversed-phase cartridge (e.g., 30 mg/1 mL):

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 100 µL of 2% phosphoric acid. Causality: The acid disrupts protein binding, ensuring the flavanone is free to interact with the SPE sorbent.

  • Conditioning: Pass 1 mL of MS-grade Methanol through the cartridge, followed by 1 mL of MS-grade water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in water. Causality: This removes polar interferences and salts without prematurely eluting the target flavanone.

  • Elution: Elute the 4',6-dihydroxy-5,7-dimethoxyflavanone with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v). Causality: Avoid using 100% strong solvents (like pure acetonitrile with acid), as this will strip strongly bound phospholipids off the sorbent and reintroduce matrix effects.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase to ensure peak shape integrity upon injection.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • Ćirić, A., Prosen, H., Jelikić-Stankov, M., & Đurđević, P. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Talanta, 99, 780-790.[Link]

Troubleshooting

Resolving co-elution issues of 4',6-dihydroxy-5,7-dimethoxyflavanone with other flavonoids

Subject: Resolving Co-elution Issues of 4',6-dihydroxy-5,7-dimethoxyflavanone with Structurally Similar Flavonoids Welcome to the technical support center for advanced chromatographic challenges. This guide is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Resolving Co-elution Issues of 4',6-dihydroxy-5,7-dimethoxyflavanone with Structurally Similar Flavonoids

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution problems during the HPLC analysis of 4',6-dihydroxy-5,7-dimethoxyflavanone and other closely related flavonoids. Our approach moves beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and why is it a common problem for flavonoids like 4',6-dihydroxy-5,7-dimethoxyflavanone?

A1: Co-elution occurs when two or more compounds travel through the chromatography column at the same rate, resulting in overlapping or unresolved peaks in the chromatogram.[1] This issue is particularly prevalent among flavonoids because they often exist as a complex mixture of structurally similar isomers and analogues (e.g., sharing the same core flavanone structure but differing in the position or number of hydroxyl and methoxy groups).[2][3] For instance, 4',6-dihydroxy-5,7-dimethoxyflavanone (CID 244386)[4] may co-elute with isomers like 5,7-dihydroxy-6,4'-dimethoxyflavone or other flavanones with similar polarity, making accurate quantification and isolation challenging.[5]

Q2: My chromatogram shows a single, symmetrical peak. How can I be sure it's not co-elution?

A2: A symmetrical peak is not a definitive indicator of purity.[1] Advanced detection techniques are essential for verification.

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[1]

  • Mass Spectrometry (MS): An MS detector is the most definitive tool. By analyzing the mass-to-charge ratio (m/z) across the peak, you can determine if more than one compound is present.[1][6] If the mass spectrum changes across the peak's elution profile, co-elution is occurring.

Q3: What are the primary factors I can manipulate to resolve co-eluting flavonoid peaks?

A3: The resolution of two chromatographic peaks is governed by three factors: column efficiency (N), selectivity (α), and retention factor (k'). To resolve co-eluting peaks, the most impactful parameter to change is selectivity (α) .[7] Selectivity is a measure of the separation between two peaks and can be influenced by:

  • Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.[7][8]

  • Stationary Phase Chemistry: The type of column used (e.g., C18, Phenyl-Hexyl, PFP).[3]

  • Temperature: Affects solvent viscosity and mass transfer kinetics.[8][9]

In-Depth Troubleshooting Guide: A Systematic Approach

When facing co-elution, a systematic approach is crucial. This guide provides a logical workflow, starting with the simplest and most common adjustments and progressing to more advanced solutions.

Troubleshooting Workflow

Here is a visual guide to the decision-making process for resolving co-eluting peaks.

CoElution_Workflow start Problem: Co-elution Identified step1 Step 1: Optimize Mobile Phase (Gradient & Organic Modifier) start->step1 step2 Step 2: Adjust Mobile Phase pH step1->step2 If resolution is still poor end_resolved Resolution Achieved step1->end_resolved If resolved step3 Step 3: Evaluate Column Temperature step2->step3 If resolution is still poor step2->end_resolved If resolved step4 Step 4: Change Stationary Phase step3->step4 If resolution is still poor step3->end_resolved If resolved step4->end_resolved If resolved

Caption: A systematic workflow for troubleshooting co-elution issues.

Step 1: Mobile Phase Optimization

The mobile phase is the easiest and often most effective parameter to adjust.

Gradient Optimization

For complex mixtures of flavonoids, a gradient elution is almost always necessary.[10][11] A shallow gradient provides more time for compounds to interact differently with the stationary phase, improving separation.

Causality: A slower increase in the organic solvent (Mobile Phase B) concentration over time (a shallower gradient) enhances the differential migration of analytes with similar polarities. This gives the column more "time" to resolve closely eluting compounds.[7][10]

Experimental Protocol: Systematic Gradient Optimization

  • Initial Scouting Gradient: Run a fast, broad gradient to determine the elution window of your target flavonoids (e.g., 5% to 95% Acetonitrile in 15 minutes).[7]

  • Identify the Critical Region: Note the percentage of organic solvent at which the co-eluting peaks elute.

  • Flatten the Gradient: Modify the gradient to be much shallower around the critical elution region. For example, if co-elution occurs around 40% Acetonitrile, change the gradient from a single linear slope to a multi-step gradient that slows the rate of change from 35% to 45%.

Data Presentation: Example Gradient Programs

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Gradient Type
Scouting
0.0955Initial
15.0595Linear
20.0595Hold
20.1955Re-equilibrate
Optimized
0.0955Initial
10.06535Linear (Fast)
20.05545Linear (Shallow)
25.0595Linear (Fast)
30.0955Re-equilibrate
Change the Organic Modifier

If optimizing the gradient is insufficient, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

Causality: Acetonitrile and methanol have different properties that influence their interactions with both the analyte and the stationary phase. Methanol is a protic solvent and a stronger hydrogen bond donor, which can lead to different retention behavior for hydroxylated compounds like flavonoids compared to the aprotic acetonitrile.[7] This change in interaction can alter the elution order and resolve co-eluting peaks.

Protocol:

  • Replace Acetonitrile (Mobile Phase B) with Methanol.

  • Perform a new scouting gradient, as retention times will change significantly.

  • Re-optimize the gradient as described in section 1.1.

Step 2: Adjust Mobile Phase pH

The retention of ionizable compounds, including flavonoids with acidic hydroxyl groups, can be highly dependent on the pH of the mobile phase.

Causality: Adjusting the pH of the aqueous mobile phase (Mobile Phase A) changes the ionization state of the flavonoid's hydroxyl groups. In a non-ionized (protonated) state, the flavonoid is less polar and will be retained longer on a reversed-phase column. In an ionized (deprotonated) state, it becomes more polar and elutes earlier. Since different flavonoids have different pKa values, a small change in pH can create a significant difference in their retention times, thereby improving resolution. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) is common practice to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.[12][13]

Protocol:

  • Prepare Mobile Phase A with different pH values. Start with 0.1% formic acid (pH ~2.7).

  • If resolution is poor, try 0.1% phosphoric acid (pH ~2.1) or an ammonium acetate buffer at a higher pH (e.g., pH 4.5), ensuring it is compatible with your column and detection method (especially MS).

  • Inject the sample under each condition and compare the chromatograms.

Step 3: Evaluate Column Temperature

Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

Causality: Increasing the column temperature decreases the viscosity of the mobile phase, which can lead to higher column efficiency (sharper peaks).[9] It can also subtly alter the selectivity (α) between two analytes. While often used to reduce analysis time, systematically evaluating temperatures (e.g., 25°C, 35°C, 45°C) can sometimes provide the necessary change in selectivity to resolve stubborn peaks.[9][14]

Step 4: Change the Stationary Phase (Column Chemistry)

If mobile phase and temperature optimizations fail, the co-elution is likely due to insufficient differences in how the analytes interact with the C18 stationary phase. Changing the column provides an alternative separation mechanism.

Causality: Standard C18 columns separate primarily based on hydrophobicity. Flavonoids with very similar structures and polarities may not be resolved. Alternative stationary phases introduce different interaction mechanisms.

  • Phenyl-Hexyl: Provides pi-pi (π-π) interactions between the phenyl rings of the stationary phase and the aromatic rings of the flavonoids. This is highly effective for separating aromatic compounds and isomers.

  • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. It is particularly useful for separating compounds with electron-donating groups like hydroxyls and methoxyls, common in flavonoids.[3]

Alternative Stationary Phase Interaction Mechanisms

Column_Chemistry node_c18 C18 Column Primary Interaction: Hydrophobic Separates based on analyte polarity and non-polar surface area. node_pfp Pentafluorophenyl (PFP) Column Primary Interactions: Hydrophobic π-π Stacking Dipole-Dipole Excellent for aromatic and positional isomers. analyte Flavanone Analyte analyte->node_c18 Hydrophobic Interaction analyte->node_pfp Multiple Interactions

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Antioxidant Efficacy of Flavanones: 4',6-Dihydroxy-5,7-dimethoxyflavanone vs. Hesperetin

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of natural product chemistry, flavonoids stand out for their myriad of biological activities, with antioxidant capacity being one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product chemistry, flavonoids stand out for their myriad of biological activities, with antioxidant capacity being one of the most extensively studied. Within this class, flavanones, characterized by a saturated C2-C3 bond in their heterocyclic C-ring, are of significant interest. This guide provides a detailed comparative analysis of the antioxidant efficacy of two such molecules: the well-characterized hesperetin and the less-common 4',6-dihydroxy-5,7-dimethoxyflavanone. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their work.

Introduction to Flavanone Antioxidants: A Structure-Activity Perspective

The antioxidant potential of flavonoids is intricately linked to their molecular structure.[1] Key determinants include the number and arrangement of hydroxyl (-OH) groups, the presence of methoxy (-OCH3) groups, and the overall molecular geometry.[1] For flavanones, the hydroxylation pattern of the B-ring is a crucial factor in their ability to scavenge free radicals. Specifically, the presence of a catechol (3',4'-dihydroxy) moiety in the B-ring is a strong indicator of potent antioxidant activity.[2][3] These hydroxyl groups can readily donate a hydrogen atom to stabilize a free radical, forming a more stable flavonoid radical in the process.[1] Conversely, the methylation of hydroxyl groups generally diminishes antioxidant capacity due to steric hindrance and the removal of a hydrogen-donating group.[1]

Hesperetin: A Well-Established Antioxidant Benchmark

Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) is a prominent flavanone found abundantly in citrus fruits.[4] Its antioxidant properties have been extensively documented in numerous in vitro and in vivo studies.[4][5] Hesperetin's structure features a hydroxyl group at the 3' position and a methoxy group at the 4' position of the B-ring, which contributes to its antioxidant and anti-inflammatory effects.[3][5]

In Vitro Antioxidant Performance of Hesperetin

The antioxidant efficacy of hesperetin has been quantified using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a common metric for comparison.

AssayIC50 (µM)Reference
DPPH70[6]
DPPH226.34 µg/mL (~749 µM)[7]
DPPH39.07 µg/mL (~129 µM)[8]
DPPH525.18[3]
ABTS276[6]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Hesperetin not only directly scavenges reactive oxygen species (ROS) but also enhances the endogenous antioxidant defense systems.[4] It has been shown to upregulate the expression of key antioxidant enzymes through pathways like the Nrf2-ARE signaling pathway.[4]

4',6-Dihydroxy-5,7-dimethoxyflavanone: A Structural Analysis and Efficacy Prediction

Structural Comparison:

FeatureHesperetin4',6-Dihydroxy-5,7-dimethoxyflavanone
B-Ring Hydroxylation 3'-OH, 4'-OCH34'-OH
A-Ring Substitution 5,7-di-OH6-OH, 5,7-di-OCH3

Efficacy Prediction:

The antioxidant activity of flavonoids is significantly influenced by the B-ring's hydroxylation pattern.[1] Hesperetin possesses a 3'-hydroxyl and a 4'-methoxyl group. In contrast, 4',6-dihydroxy-5,7-dimethoxyflavanone has a single hydroxyl group at the 4' position on its B-ring. While a 4'-OH group can contribute to antioxidant activity, the absence of the catechol structure (ortho-dihydroxy groups at 3' and 4'), which is a hallmark of potent antioxidants like quercetin, suggests that its B-ring-mediated radical scavenging capacity may be less pronounced than flavonoids with this feature.[2][3]

Furthermore, the A-ring of 4',6-dihydroxy-5,7-dimethoxyflavanone is more heavily methoxylated (at positions 5 and 7) compared to hesperetin (which has hydroxyls at these positions). As methoxylation generally reduces antioxidant activity, it is plausible to hypothesize that 4',6-dihydroxy-5,7-dimethoxyflavanone would exhibit weaker direct radical scavenging activity than hesperetin.[1]

Experimental Protocols for Antioxidant Efficacy Assessment

To facilitate further research and direct comparison, detailed protocols for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10] The reduction of the violet-colored DPPH to its yellow, non-radical form is monitored spectrophotometrically.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C.[9]

    • Prepare stock solutions of the test compounds (4',6-dihydroxy-5,7-dimethoxyflavanone and hesperetin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compounds and positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11][12] The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[11]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compounds and positive control to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a blank control containing the solvent and ABTS•+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).[11][12]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals generated within the cell.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.

  • Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of the test compounds and a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for a specified incubation period (e.g., 1 hour) at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove the treatment solution.

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a set duration (e.g., 1 hour) using a microplate reader.

  • Data Analysis:

    • The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time.

    • The results are often expressed as quercetin equivalents.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_0 Flavonoid Antioxidant Mechanism Flavonoid-OH Flavonoid with -OH group Flavonoid-O_radical Stable Flavonoid Radical (Flavonoid-O•) Flavonoid-OH->Flavonoid-O_radical Donates H• R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH Accepts H•

Caption: General mechanism of free radical scavenging by a flavonoid.

cluster_1 DPPH Assay Workflow Prepare_Reagents 1. Prepare DPPH Solution & Test Compounds Plate_Setup 2. Add Compounds & DPPH to 96-well Plate Prepare_Reagents->Plate_Setup Incubation 3. Incubate in Dark (30 min, RT) Plate_Setup->Incubation Measurement 4. Measure Absorbance at 517 nm Incubation->Measurement Calculation 5. Calculate % Scavenging & IC50 Value Measurement->Calculation

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide provides a comparative overview of the antioxidant efficacy of hesperetin and 4',6-dihydroxy-5,7-dimethoxyflavanone. Hesperetin stands as a well-documented antioxidant with robust in vitro data. In contrast, the antioxidant potential of 4',6-dihydroxy-5,7-dimethoxyflavanone is inferred from its structure, which suggests a potentially lower direct radical scavenging capacity due to its substitution pattern.

For a definitive comparison, experimental validation of the antioxidant activity of 4',6-dihydroxy-5,7-dimethoxyflavanone using the standardized assays outlined in this guide is essential. Such studies would not only provide valuable data for this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the flavanone class, aiding in the rational design and development of novel antioxidant agents.

References

  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. Journal of Nutritional Biochemistry, 13(10), 572-584.
  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404-8411.
  • Amic, D., Davidovic-Amic, D., Beslo, D., & Trinajstic, N. (2003). Structure-radical scavenging activity relationships of flavonoids.
  • Choi, S. S., Lee, S. H., & Lee, K. A. (2022). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. Antioxidants, 11(8), 1618.
  • Jeon, S. M., Bok, S. H., Jang, M. K., Lee, M. K., Nam, K. T., Park, Y. B., Rhee, S. J., & Choi, M. S. (2001). Antioxidative effects of hesperetin and naringin in cholesterol-fed rats. Journal of Medicinal Food, 4(3), 141-147.
  • Zhong, Z., Li, X., Luo, J., He, Y., & Li, X. (2022).
  • Umar, M., Khan, M. S., & Khan, R. A. (2022). Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders. Antioxidants, 11(11), 2167.
  • Kim, D. H., Jung, H. A., & Choi, J. S. (2010). Antioxidative and anti-inflammatory effects of Citrus junos seed extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(4), 438-445.
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  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
  • Zhong, Z., Li, X., Luo, J., He, Y., & Li, X. (2022).
  • Chen, Y., Miao, Y., Wu, X., Chen, Y., & Li, J. (2022). Online Extraction–DPPH–HPLC–DAD–QTOF-MS System for Efficient Screening and Identification of Antioxidants from Citrus aurantium L. var. amara (Rutaceae): Integrating Sample Preparation and Antioxidants Profiling. Molecules, 27(10), 3288.
  • Widowati, W., Janeva, B. W., Nadya, S., Arinta, Y., & Girsang, E. (2018). The IC50 value of DPPH scavenging activity of JSE, hesperidin, eugenol.
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  • Artanti, A. N., Jenie, R. I., Rumiyati, R., & Meiyanto, E. (2023). Cytoprotective effect and antioxidant activities of hesperidin against cisplatin-induced fibroblast cell. Medical Journal of Indonesia, 32(3), 181-188.
  • BenchChem. (2025). In Vitro Antioxidant Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Technical Guide.
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  • Ahmad, F. B. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity.
  • Lee, J. H., Lee, J. Y., & Kim, H. P. (2004). Synthesis and PGE2 Inhibitory Activity of 5,7-Dihydroxyflavones and Their Ο-Methylated Flavone Analogs. Journal of the Korean Chemical Society, 48(5), 487-492.
  • BenchChem. (2025). A Comparative Guide to the Antioxidant Activity of 5-Hydroxy-7,4'-dimethoxyflavone: Bridging In Vitro and In Vivo Perspectiv.
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  • Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST.
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Comparative

A Comparative Guide to the Bioanalytical Validation of 4',6-dihydroxy-5,7-dimethoxyflavanone in Plasma

For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic agents in biological matrices is the bedrock of successful preclinical and clinical development. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic agents in biological matrices is the bedrock of successful preclinical and clinical development. This guide provides an in-depth comparison of analytical methodologies for the validation of 4',6-dihydroxy-5,7-dimethoxyflavanone in plasma. Grounded in established regulatory principles and drawing from field-proven applications for structurally similar flavonoids, this document offers a practical framework for selecting and implementing a reliable bioanalytical method.

The Significance of Rigorous Bioanalytical Method Validation

4',6-dihydroxy-5,7-dimethoxyflavanone, a flavonoid with potential therapeutic applications, requires precise and accurate measurement in plasma to understand its pharmacokinetic and toxicokinetic profiles. The process of bioanalytical method validation ensures that the chosen analytical procedure is suitable for its intended purpose, yielding reliable data for regulatory submissions.[1][2] Key guidance for these validations is provided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Analysis of Analytical Methodologies

The two primary techniques for the quantification of flavonoids like 4',6-dihydroxy-5,7-dimethoxyflavanone in plasma are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. The separation of the analyte from endogenous plasma components is achieved on a reversed-phase column, and quantification is based on the analyte's absorption of UV light.

  • Principle: Based on the analyte's ability to absorb light at a specific wavelength.

  • Strengths: Lower cost, simpler instrumentation.

  • Limitations: Generally lower sensitivity and selectivity compared to LC-MS/MS, which can be a significant drawback when dealing with complex biological matrices like plasma.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[3] After chromatographic separation, the analyte is ionized and fragmented, and specific fragments are monitored for quantification.

  • Principle: Based on the mass-to-charge ratio of the analyte and its fragments.

  • Strengths: High sensitivity (low limits of quantification), high selectivity (minimizing interferences from the plasma matrix), and wide linear dynamic range.

  • Limitations: Higher initial instrument cost and more complex method development.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the plasma matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques for flavanones include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent, typically acetonitrile, is added to the plasma to precipitate proteins.[4] It is effective but may result in a less clean extract compared to other methods.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma and an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[5][6] LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This method often yields the cleanest extracts and allows for significant pre-concentration.

Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of 4',6-dihydroxy-5,7-dimethoxyflavanone in plasma, based on data from structurally similar flavonoids.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.99>0.995≥0.99
Lower Limit of Quantification (LLOQ) 5-20 ng/mL0.1-5 ng/mLSignal should be at least 5 times the blank response.
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (%RSD) <15%<15%≤15% (≤20% at LLOQ).
Recovery (%) 70-90%>85%Consistent, precise, and reproducible.
Matrix Effect Not directly assessedShould be minimizedShould be within acceptable limits (typically CV <15%).
Selectivity ModerateHighNo significant interfering peaks at the retention time of the analyte and internal standard.

Recommended Bioanalytical Method: LC-MS/MS

For the quantification of 4',6-dihydroxy-5,7-dimethoxyflavanone in plasma for pharmacokinetic studies, an LC-MS/MS method is strongly recommended due to its superior sensitivity and selectivity.

Experimental Workflow

Caption: LC-MS/MS analytical workflow.

Detailed Step-by-Step Protocol (LC-MS/MS)

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of 4',6-dihydroxy-5,7-dimethoxyflavanone and a suitable internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound) in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions from the stock solutions to create working standard solutions for the calibration curve and quality control (QC) samples.

2. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions to achieve a concentration range that covers the expected in-vivo concentrations. A typical range might be 1-1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (unknown, calibrator, or QC), add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be determined during method development).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and IS.

Validation Parameters and Acceptance Criteria

The developed LC-MS/MS method must be validated according to FDA or EMA guidelines. The key validation parameters include:

  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.

  • Linearity: Determined by a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).

  • Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible.

  • Matrix Effect: Evaluated to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte and IS.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[7]

Conclusion

The choice of an analytical method for the quantification of 4',6-dihydroxy-5,7-dimethoxyflavanone in plasma is critical for obtaining reliable pharmacokinetic data. While HPLC-UV is a viable option, LC-MS/MS is the superior technique due to its enhanced sensitivity and selectivity, which are crucial for bioanalytical applications. The provided LC-MS/MS protocol, based on established methods for similar flavonoids, offers a robust starting point for method development and validation. Adherence to regulatory guidelines throughout the validation process is paramount to ensure the integrity and acceptance of the generated data in drug development programs.

References

  • An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Erlund, I., Meririnne, E., Alfthan, G., & Aro, A. (2007). Flavanone plasma pharmacokinetics from blood orange juice in human subjects. British Journal of Nutrition, 98(1), 147-153.
  • A validated HPLC determination of the flavone aglycone diosmetin in human plasma. (2004). An-Najah National University. Retrieved from [Link]

  • An, G., & Morris, M. E. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 118, 21-27.
  • Russo, M., Spagnuolo, C., Tedesco, I., Bilotto, S., & Russo, G. L. (2006). Flavanone plasma pharmacokinetics from blood orange juice in human subjects. British Journal of Nutrition, 95(5), 972-978.
  • Chankitisakul, V., Authaida, S., Boonkum, W., & Tuntiyasawasdikul, S. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science, 12, 1582200.
  • Cebrián-Torrejón, G., et al. (2022). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography.
  • HPLC chromatogram together with the UV spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. Retrieved from [Link]

  • Kakimoto, K., et al. (2020). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. Drug Metabolism and Pharmacokinetics, 35(1), 100-110.
  • Lee, J. H., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 85, 123-128.
  • S, R., & V, S. (2019). Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 20-28.
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2024). MDPI. Retrieved from [Link]

  • Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. (n.d.). CentAUR. Retrieved from [Link]

  • LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Retrieved from [Link]

  • Bioanalytical Method Validation. (2018). Asian Journal of Research in Pharmaceutical Sciences, 8(2), 85.
  • 5,7-Dihydroxy-6,4′-dimethoxyflavone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (n.d.). Agilent. Retrieved from [Link]

  • Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. (2022). Research, Society and Development, 11(3), e9211326135.
  • 4',6-Dihydroxy-5,7-dimethoxyflavone. (n.d.). PubChem. Retrieved from [Link]

  • Martínez-Chávez, A., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse plasma and mouse tissues by LC-MS/MS. Analytical and Bioanalytical Chemistry, 411(20), 5331-5345.
  • Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV. (2023). Current Issues in Pharmacy and Medical Sciences, 36(2), 86-91.

Sources

Validation

Reference Standard Purity Testing for 4',6-Dihydroxy-5,7-dimethoxyflavanone: A Comparative Guide

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals The Analytical Challenge in Flavonoid Metabolomics The compound 4',6-dihydroxy-5,7-dimethoxyflavanone (CAS: 6951-57-1; Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals

The Analytical Challenge in Flavonoid Metabolomics

The compound 4',6-dihydroxy-5,7-dimethoxyflavanone (CAS: 6951-57-1; Molecular Formula: C17H16O6) is a structurally complex, rare flavanone identified as a critical bioactive secondary metabolite in medicinal plants such as Oxytropis microphylla1. In drug discovery, pharmacokinetics, and metabolomics, the accuracy of any quantitative assay is entirely dependent on the integrity of the primary reference standard.

However, the phytochemical reference standard market is plagued by a reliance on outdated certification methods. As a Senior Application Scientist, I frequently encounter assay failures stemming directly from overestimated standard purities. This guide objectively compares conventional commercial grading against the modern "Gold Standard" of dual-orthogonal validation, providing the mechanistic causality behind why advanced purity testing is non-negotiable.

The Fallacy of "HPLC-Grade": Why Conventional Standards Fail

Many commercial suppliers certify flavonoid standards using only High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). While ubiquitous, this approach introduces critical analytical vulnerabilities 2:

  • Relative Response Bias: UV detection relies on molar relative response factors (MRRFs). Without a primary absolute standard, purity is calculated as an "area percent." This fundamentally ignores non-UV-absorbing impurities such as residual extraction solvents, inorganic salts, and moisture.

  • Isomeric Co-elution: Flavanones readily undergo isomerization or co-elute with structurally similar chalcones under standard reversed-phase conditions. A single UV peak does not guarantee a single molecular entity.

  • Lack of Mass Balance: Conventional Certificates of Analysis (CoA) rarely account for water of hydration, leading to a systematic overestimation of the active pharmaceutical ingredient (API) mass when researchers weigh the standard.

The Gold Standard: Orthogonal Purity Certification

To establish a self-validating, unimpeachable reference standard for 4',6-dihydroxy-5,7-dimethoxyflavanone, premium standards employ a dual-orthogonal methodology combining Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute mass determination 3 and UHPLC-QTOF-MS for high-resolution structural confirmation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between conventional HPLC-grade standards and premium qNMR-certified standards.

ParameterConventional Commercial StandardPremium qNMR-Certified Standard
Primary Certification Method HPLC-UV (Area %)1H-qNMR (Absolute Mass %)
Orthogonal Validation None / Basic LC-MSUHPLC-QTOF-MS (Exact Mass & MS/MS)
Moisture Content Accounting Often IgnoredQuantified (Karl Fischer Titration)
Isomeric Resolution Poor (Risk of co-eluting chalcones)High (RDA fragmentation verified)
Traceability Relative to secondary standardsSI-traceable via internal calibrant
Typical Certified Purity ≥ 95.0% (Relative)≥ 99.5% (Absolute)
Workflow Visualization

Workflow A Raw Isolate: 4',6-dihydroxy-5,7-dimethoxyflavanone B Primary Screening (UHPLC-UV/DAD) A->B C Impurity Profiling (UHPLC-QTOF-MS) B->C Isomer Check D Absolute Quantification (1H-qNMR with Internal Calibrant) C->D Mass Confirmation E Moisture & Residual Solvent (Karl Fischer & GC-FID) D->E Mass Balance F Certified Reference Material (>99.5% Absolute Purity) E->F Final Certification

Workflow for orthogonal purity certification of flavanone reference standards.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. By embedding internal controls directly into the methodology, the data proves its own accuracy without relying on external assumptions.

Protocol 1: Absolute Quantification via 1H-qNMR

Why qNMR? Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei producing the resonance. This makes it an absolute quantification method that does not require an identical reference standard, bypassing the MRRF bias entirely 4.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~5.0 mg of the 4',6-dihydroxy-5,7-dimethoxyflavanone standard and ~2.0 mg of an SI-traceable internal calibrant (e.g., highly pure Dimethyl sulfone, DMSO2) using a microbalance (d = 0.001 mg).

    • Causality: The internal calibrant provides a known exact weight and purity to establish the mass balance equation, acting as the self-validating anchor for the entire assay.

  • Solubilization: Dissolve the mixture in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 ensures complete solubility of the polymethoxylated flavanone without its residual solvent peak overlapping with the target aromatic proton signals of the analyte.

  • NMR Acquisition: Acquire the 1H-NMR spectrum at 600 MHz. Set the probe temperature to 298.0 K. Use a 30° pulse sequence (zg30).

  • Relaxation Delay (D1) Optimization: Set the relaxation delay (D1) to 10 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons between pulses. If D1 is too short, protons with longer T1 relaxation times will be partially saturated, leading to artificially low integrals and catastrophic errors in absolute quantification.

  • Integration and Calculation: Integrate the isolated proton signals of the flavanone (e.g., the distinct H-2 or H-3 protons of the C-ring) against the calibrant signal. Calculate absolute purity using the mass balance formula.

qNMR_Logic A Sample Prep Analyte + Calibrant B 1H-NMR Acquisition D1=10s Delay A->B Ensures Traceability C Signal Integration Target vs Calibrant B->C Complete Relaxation D Absolute Purity Mass Balance Calculation C->D Direct Proportionality

Logical causality of absolute quantification using 1H-qNMR methodology.

Protocol 2: Impurity Profiling via UHPLC-QTOF-MS

While qNMR provides absolute mass, it may lack the sensitivity to detect trace isomeric impurities. UHPLC-QTOF-MS provides the necessary orthogonal validation to confirm structural identity.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 2 µL of the standard (10 µg/mL in MeOH) onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: The acidic modifier suppresses the ionization of phenolic hydroxyl groups during the LC phase, sharpening peak shape by preventing secondary interactions with residual silanols on the stationary phase, while still allowing efficient deprotonation in the negative ESI source.

  • Mass Spectrometry Acquisition: Operate the QTOF-MS in negative electrospray ionization (ESI-) mode.

    • Causality: Flavanones with multiple hydroxyl groups (like the 4',6-dihydroxy moieties) readily lose a proton to form stable [M-H]- ions, providing superior signal-to-noise ratios compared to positive mode.

  • Data Independent Acquisition (DIA): Monitor the exact mass [M-H]- at m/z 315.0874 (calculated for C17H15O6-). Evaluate the MS/MS fragmentation pattern.

    • Causality: The presence of specific Retro-Diels-Alder (RDA) fragments confirms the substitution pattern of the A and B rings, differentiating 4',6-dihydroxy-5,7-dimethoxyflavanone from potential isobaric chalcone impurities that might co-elute 1.

Conclusion

For complex flavonoids like 4',6-dihydroxy-5,7-dimethoxyflavanone, relying on legacy HPLC-UV purity testing is an analytical liability. By adopting qNMR coupled with high-resolution mass spectrometry, researchers can ensure their metabolomic and pharmacokinetic data are built on an unshakeable foundation of absolute quantitative accuracy.

References

  • Characterization of Chemical Constituents of Oxytropis microphylla (Pall.) DC. by Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole-Time-of Flight Tandem Mass Spectrometry Source: MDPI (Molecules) URL:[Link]

  • Analytical methods for quantitation of prenylated flavonoids from hops Source: NIH / PubMed Central URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4',6-Dihydroxy-5,7-dimethoxyflavanone proper disposal procedures

Operational Safety and Disposal Guide for 4',6-Dihydroxy-5,7-dimethoxyflavanone in Drug Development As drug development professionals and application scientists, handling specialized phytochemicals like 4',6-dihydroxy-5,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for 4',6-Dihydroxy-5,7-dimethoxyflavanone in Drug Development

As drug development professionals and application scientists, handling specialized phytochemicals like 4',6-dihydroxy-5,7-dimethoxyflavanone requires a nuanced approach to laboratory safety. While naturally derived flavonoids are not typically acutely lethal, this specific dimethoxyflavanone derivative possesses unique physicochemical properties—namely its high lipophilicity and phenolic acidity—that dictate strict operational handling, spill response, and disposal protocols.

This guide provides a self-validating system for managing this compound from benchtop to final waste stream, ensuring rigorous compliance with environmental and occupational health standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal and handling protocol, we must first analyze the molecular characteristics of 4',6-dihydroxy-5,7-dimethoxyflavanone[1]. The presence of methoxy groups at the 5 and 7 positions significantly increases its partition coefficient (LogP) compared to fully hydroxylated analogs, rendering it highly lipophilic. This structural reality means it can readily permeate standard nitrile gloves if dissolved in an organic carrier solvent.

Table 1: Physicochemical Profile and Hazard Assessment

PropertyValue / DescriptionOperational Implication
Compound Name 4',6-Dihydroxy-5,7-dimethoxyflavanoneStandardize nomenclature on all waste labels.
CAS Number 6951-57-1Required for SDS tracking and EHS logging.
Molecular Weight 316.30 g/mol Determines molarity for stock solutions.
Solubility Soluble in DMSO, MeOH, EtOH; Insoluble in H₂OAqueous solutions alone are ineffective for spill cleanup.
Hazard Class Irritant (Skin/Eyes), Potential Environmental HazardRequires localized exhaust and proper PPE during handling.

Operational Handling and PPE Requirements

The primary exposure routes for solid flavanones are the inhalation of aerosolized powders and the dermal absorption of solvent-borne solutions. Following[2], the following self-validating protective measures are mandatory:

  • Respiratory Protection: Handle all dry powders within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood to prevent the inhalation of fine particulates.

  • Dermal Protection: When handling the compound in Dimethyl Sulfoxide (DMSO) or Methanol, double-gloving with chemical-resistant nitrile gloves is strictly required.

    • Causality Insight: DMSO acts as a transdermal carrier. If a droplet lands on the outer glove, the solvent will rapidly degrade the nitrile matrix, carrying the dissolved flavanone through the barrier. The inner glove provides a critical temporal buffer, allowing the user to notice the spill, safely remove the outer glove, and prevent dermal exposure.

Mechanistic Spill Response and Decontamination

Standard laboratory spills of hydrophobic organic compounds cannot be cleaned with water. Sweeping dry powder creates aerosolized inhalation hazards, while water merely spreads the lipophilic contaminant across the benchtop.

The decontamination strategy relies on the weak acidity of the phenolic hydroxyl groups at the 4' and 6 positions. By applying a mild base, we deprotonate these groups, converting the water-insoluble flavanone into a highly water-soluble phenolate salt.

Decon Spill Flavanone Spill on Surface (Hydrophobic, Water-Insoluble) Solvent Step 1: Primary Solubilization (Apply 70% EtOH or Isopropanol) Spill->Solvent Disrupts hydrophobic interactions Base Step 2: Phenolate Ionization (Apply 1% NaOH or Na2CO3) Solvent->Base Deprotonates 4',6-OH groups Aqueous Step 3: Aqueous Wash (Water + Surfactant) Base->Aqueous Solubilizes ionized flavanone Clean Decontaminated Surface (Validation via UV lamp) Aqueous->Clean Mechanical removal

Physicochemical mechanism of 4',6-dihydroxy-5,7-dimethoxyflavanone surface decontamination.

Step-by-Step Methodology: Solid Spill Decontamination Protocol
  • Containment: Immediately demarcate the spill area. Do not attempt to brush, sweep, or blow the dry powder.

  • Primary Solubilization: Gently overlay the spilled powder with absorbent laboratory wipes. Slowly saturate the wipes with 70% Ethanol or Isopropanol.

    • Causality: The alcohol disrupts the hydrophobic interactions and dissolves the flavanone into the wipe without aerosolizing the powder.

  • Phenolate Ionization: Remove the initial wipes and apply a 1% Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (Na₂CO₃) solution to the surface. Allow a 2-minute contact time.

    • Causality: The base deprotonates the phenolic hydroxyls, drastically increasing the aqueous solubility of any residual compound bound to the bench surface.

  • Aqueous Wash: Wipe the area with a surfactant-laced aqueous solution (e.g., standard laboratory detergent) to mechanically remove the ionized salts.

  • Self-Validation Step: Inspect the cleaned surface using a long-wave UV lamp (365 nm). Flavonoids typically exhibit distinct UV quenching or fluorescence. The absence of dark or fluorescent spots confirms complete chemical removal.

Waste Segregation and Disposal Workflows

Flavonoids are biologically active and can act as environmental toxins if released into aquatic ecosystems. They must never be disposed of down the drain. According to [3] and [4], all materials contaminated with 4',6-dihydroxy-5,7-dimethoxyflavanone must be routed through a controlled waste stream for high-temperature incineration.

Waste Start 4',6-Dihydroxy-5,7-dimethoxyflavanone Waste Generated Solid Solid Waste (Powder/Contaminated Consumables) Start->Solid Liquid Liquid Waste (Solutions in DMSO/MeOH) Start->Liquid SolidBag Double-bag in Biohazard/Chemical Waste Bag Solid->SolidBag LiquidCont Compatible Solvents Container (e.g., HDPE carboy) Liquid->LiquidCont Label Attach GHS-Compliant Hazardous Waste Label SolidBag->Label LiquidCont->Label EHS Transfer to EHS Satellite Accumulation Area Label->EHS Incineration High-Temperature Incineration (EPA Compliant) EHS->Incineration

Waste segregation and disposal workflow for 4',6-dihydroxy-5,7-dimethoxyflavanone.

Step-by-Step Methodology: Liquid Waste Consolidation
  • Segregation: Collect all liquid waste (e.g., DMSO/MeOH stock solutions, HPLC mobile phases containing the compound) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy.

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are added to this container. Organic solvents mixed with oxidizers pose a severe exothermic and explosion hazard.

  • Labeling: Attach a GHS-compliant hazardous waste label immediately upon the first addition of waste. The label must explicitly list "4',6-Dihydroxy-5,7-dimethoxyflavanone", "DMSO", and "Methanol" with their respective estimated volume percentages.

  • Transfer: Once the container reaches 80% capacity, seal it with a vented cap and transfer it to the laboratory's Satellite Accumulation Area (SAA) for immediate Environmental Health and Safety (EHS) pickup.

Step-by-Step Methodology: Solid Waste Disposal
  • Collection: Place all contaminated consumables (weigh boats, pipette tips, absorbent wipes, and the inner layer of gloves) into a puncture-resistant, transparent chemical waste bag.

  • Double-Bagging: Seal the primary bag and place it inside a secondary biohazard or chemical waste receptacle.

    • Causality: This prevents accidental tearing and subsequent powder aerosolization during transport by EHS personnel.

  • Disposal Routing: Label the bag as "Solid Organic Waste - Flavanone Contaminated" and submit it for EPA-compliant high-temperature incineration to fully break down the stable benzopyran-4-one ring structure.

References

  • PubChem Compound Summary for CID 244949 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Learn the Basics of Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',6-Dihydroxy-5,7-dimethoxyflavanone
Reactant of Route 2
4',6-Dihydroxy-5,7-dimethoxyflavanone
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